Loprazolam
Description
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
This compound is an imidazobenzodiazepine with anxiolytic, anticonvulsant, hypnotic, sedative and skeletal muscle relaxant properties. It is indicated for the short-term treatment of insomnia including difficulty in falling asleep and/or frequent nocturnal awakenings. This compound is recommended as a short-term therapy only, due to adverse events associated with the drug including dependence and withdrawal symptoms. It is a positive modulator of GABA-A receptor that enhances the inhibitory neurotransmission. It is not an FDA-approved drug.
This compound (Triazulenone) marketed under the brand names Dormonoct, Havlane, Sonin, Somnovit, is a drug which is an imidazole benzodiazepine derivative. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is available in 1 mg and 2 mg tablets. It is licensed and marketed for the short term treatment of moderately severe insomnia.
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEFBSAVJNEPTR-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70111-54-5 (methyl sulfate) | |
| Record name | Loprazolam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30894873 | |
| Record name | Loprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61197-73-7 | |
| Record name | Loprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loprazolam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loprazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759N8462G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loprazolam's Modulation of GABA-A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loprazolam, a benzodiazepine derivative, exerts its therapeutic effects as a hypnotic and anxiolytic agent through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a detailed technical overview of the mechanism of action of this compound at the GABA-A receptor. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the established principles of benzodiazepine pharmacology to elucidate its function. It details the molecular interactions, signaling pathways, and the experimental protocols used to characterize such compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's core mechanism of action.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] The receptor is composed of a combination of different subunits, with the most common arrangement in the brain being two α, two β, and one γ subunit.[2] The specific subunit composition of the receptor determines its pharmacological properties, including its affinity and efficacy for various ligands.[3]
Benzodiazepines, including this compound, are positive allosteric modulators (PAMs) of the GABA-A receptor.[4] They do not bind to the same site as the endogenous ligand, GABA, but rather to a distinct site located at the interface of the α and γ subunits.[1][5] This binding event induces a conformational change in the receptor that increases the frequency of chloride (Cl⁻) channel opening in the presence of GABA.[6] The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a calming or sedative effect.[7]
This compound's Mechanism of Action at the GABA-A Receptor
As a benzodiazepine, this compound's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. This action enhances the inhibitory effects of GABA, leading to the drug's characteristic hypnotic and anxiolytic properties. The process can be broken down into the following key steps:
-
Binding to the Benzodiazepine Site: this compound binds to the benzodiazepine binding pocket located at the interface between the α and γ subunits of the GABA-A receptor.[1][5] The affinity of this binding is a key determinant of the drug's potency.
-
Allosteric Modulation: This binding event does not directly open the chloride channel but instead enhances the receptor's affinity for GABA.[5]
-
Increased Channel Opening Frequency: In the presence of GABA, this compound-bound receptors exhibit an increased frequency of chloride ion channel opening compared to receptors with only GABA bound.[6]
-
Neuronal Hyperpolarization: The increased influx of chloride ions through the channel leads to hyperpolarization of the postsynaptic neuron.
-
Inhibition of Neurotransmission: This hyperpolarization moves the neuron's membrane potential further from the threshold required to generate an action potential, resulting in a reduction in neuronal excitability and overall central nervous system depression.
The clinical effects of this compound are directly related to this enhanced GABAergic inhibition in various brain regions.
Quantitative Pharmacology of Benzodiazepines
Table 1: Comparative Binding Affinities (Ki, nM) of Benzodiazepines for GABA-A Receptor α Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | [8] |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 | [8] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Efficacy (Potentiation of GABA-induced Cl⁻ current) of Benzodiazepines
| Compound | Receptor Subtype | GABA EC50 Shift (Fold Decrease) | Maximal Potentiation (%) | Reference |
| Diazepam | α1β2γ2 | ~2-3 | ~200-300 | [7][9] |
| Lorazepam | Various | Data not uniformly available | Data not uniformly available | [10] |
A larger fold decrease in GABA EC50 and a higher maximal potentiation indicate greater efficacy.
Experimental Protocols
The quantitative data presented above are typically determined using two primary experimental techniques: radioligand binding assays and electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Protocol:
-
Membrane Preparation:
-
HEK293 cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Cells are harvested and homogenized in a suitable buffer.
-
Cell membranes containing the receptors are isolated via centrifugation.
-
-
Binding Assay:
-
A constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., diazepam).
-
-
Data Analysis:
-
The amount of bound radioligand is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effect of a compound on the GABA-A receptor, specifically its ability to potentiate GABA-induced currents.
Protocol:
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits.
-
The oocytes are incubated for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).
-
The oocyte is perfused with a control solution and then with a solution containing a specific concentration of GABA to elicit a baseline current.
-
The oocyte is then co-perfused with the same concentration of GABA and varying concentrations of the test compound (e.g., this compound).
-
-
Data Analysis:
-
The potentiation of the GABA-induced current by the test compound is measured.
-
Dose-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of its maximal effect).
-
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's allosteric modulation of the GABA-A receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABA A/Bz receptor subtypes as targets for selective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Benzodiazepines: potentiation of a GABA inhibitory response in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A site for the potentiation of GABA-mediated responses by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of chronic lorazepam and alprazolam on benzodiazepine binding and GABAA-receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Loprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam, a potent imidazobenzodiazepine, is a short-acting hypnotic agent primarily used for the management of insomnia. Its chemical structure, characterized by a fused imidazole ring on the benzodiazepine core, confers a distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed, step-by-step account of its chemical synthesis, tailored for an audience of researchers, scientists, and professionals in drug development.
Chemical Structure of this compound
This compound is chemically designated as (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one.[3] It is a complex heterocyclic system comprising a benzodiazepine ring fused with an imidazole ring, and further substituted with a chlorophenyl group, a nitro group, and a methylpiperazinyl methylene side chain.
Key Structural Features:
-
Imidazobenzodiazepine Core: This tricyclic system is fundamental to the pharmacological activity of this compound.
-
2-Chlorophenyl Group at Position 6: This substitution is common among benzodiazepines and influences binding to the GABA-A receptor.
-
Nitro Group at Position 8: The presence and position of the nitro group can significantly impact the potency and metabolic profile of the compound.
-
(4-Methyl-1-piperazinyl)methylene Side Chain at Position 2: This basic side chain enhances the water solubility of the molecule and is crucial for its pharmacokinetic properties.
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one[3] |
| Molecular Formula | C23H21ClN6O3[4] |
| Molecular Weight | 464.91 g/mol [4] |
| CAS Number | 61197-73-7[4] |
| SMILES | CN1CCN(CC1)/C=C/2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)--INVALID-LINK--[O-])C5=CC=CC=C5Cl |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the appropriately substituted aminobenzophenone. The most common synthetic route involves the construction of the benzodiazepine ring system, followed by the fusion of the imidazole ring, and finally, the introduction of the characteristic side chain. The synthesis is typically concluded by the formation of a pharmaceutically acceptable salt, such as the mesylate.
A widely practiced synthetic pathway is outlined below, commencing from 2-amino-5-nitro-2'-chlorobenzophenone.
Diagram: Synthesis of this compound Mesylate.
Experimental Protocols
The following sections provide detailed experimental procedures for each key step in the synthesis of this compound.
Step 1: Synthesis of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (Intermediate B)
The initial step involves the conversion of the benzophenone to the corresponding benzodiazepine-2-thione.
-
Reactants:
Reactant Molecular Weight ( g/mol ) 2-amino-5-nitro-2'-chlorobenzophenone (A) 276.67 | Lawesson's Reagent | 404.47 |
-
Protocol: A mixture of 2-amino-5-nitro-2'-chlorobenzophenone and Lawesson's reagent in an appropriate high-boiling solvent such as toluene or xylene is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired thione.
Step 2: Synthesis of 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (Intermediate C)
The thione is then reacted with glycine to introduce the amino acid moiety.
-
Reactants:
Reactant Molecular Weight ( g/mol ) 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (B) 331.78 Glycine 75.07 | Sodium Carbonate (Na2CO3) | 105.99 |
-
Protocol: To a solution of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione in a mixture of ethanol and water, glycine and sodium carbonate are added.[5] The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as indicated by TLC.[5] After cooling, the product is typically precipitated by the addition of water and collected by filtration. The crude product can be purified by recrystallization.
Step 3: Synthesis of 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate D)
This step involves the intramolecular cyclization to form the fused imidazole ring.
-
Reactants:
Reactant Molecular Weight ( g/mol ) 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (C) 372.77 | Dicyclohexylcarbodiimide (DCC) | 206.33 |
-
Protocol: The amino acid derivative from the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. Dicyclohexylcarbodiimide (DCC) is then added, and the mixture is stirred at room temperature.[5] The reaction leads to the formation of the cyclized product and dicyclohexylurea (DCU) as a byproduct. The DCU is removed by filtration, and the filtrate is concentrated. The crude product is then purified, for instance, by column chromatography.
Step 4: Synthesis of 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate E)
This reaction introduces a reactive group at the 2-position of the imidazo[1,2-a][1][2]benzodiazepin-1-one core.
-
Reactants:
Reactant Molecular Weight ( g/mol ) 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (D) 354.75 Dimethylformamide diethyl acetal (DMFDEA) 147.23 | Triethylamine (Et3N) | 101.19 |
-
Protocol: The imidazobenzodiazepinone is treated with dimethylformamide diethyl acetal in the presence of a base, such as triethylamine, in a solvent like benzene or toluene.[6] The mixture is heated to facilitate the reaction.[6] After the reaction is complete, the solvent and excess reagents are removed under vacuum, and the resulting crude product is used in the next step without further purification or after purification by chromatography.
Step 5: Synthesis of this compound (free base) (Intermediate F)
The final step in the synthesis of the this compound free base involves the reaction with N-methylpiperazine.
-
Reactants:
Reactant Molecular Weight ( g/mol ) 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (E) 409.84 | N-methylpiperazine | 100.16 |
-
Protocol: The dimethylaminomethylene intermediate is dissolved in a high-boiling solvent like toluene, and N-methylpiperazine is added.[6] The mixture is heated at reflux for several hours.[6] Upon completion, the reaction mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent system.
Alternative Final Step: Condensation with 1-(dimethoxymethyl)-4-methylpiperazine
An alternative and often preferred final step involves the direct condensation of 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (Intermediate D) with 1-(dimethoxymethyl)-4-methylpiperazine.[6][7] This reaction directly yields the free base of this compound.[6][7]
Step 6: Synthesis of this compound Mesylate (Final Product G)
The free base of this compound is often converted to its mesylate salt to improve its stability and solubility for pharmaceutical formulations.
-
Reactants:
Reactant Molecular Weight ( g/mol ) This compound (free base) (F) 464.91 | Methanesulfonic acid (CH3SO3H) | 96.11 |
-
Protocol: this compound free base is dissolved in a suitable organic solvent, such as ethanol or acetone. A solution of methanesulfonic acid in the same solvent is then added dropwise with stirring. The this compound mesylate salt precipitates out of the solution and is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Quantitative Data Summary
The following table summarizes the molecular weights of the key compounds involved in the synthesis of this compound. Yields for each step can vary depending on the specific reaction conditions and purification methods employed and should be determined empirically.
| Compound | Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-5-nitro-2'-chlorobenzophenone | A | C13H9ClN2O3 | 276.67 |
| 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione | B | C15H10ClN3O2S | 331.78 |
| 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine | C | C17H13ClN4O4 | 372.77 |
| 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one | D | C17H11ClN4O3 | 354.75 |
| 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one | E | C20H17ClN6O3 | 409.84 |
| This compound (free base) | F | C23H21ClN6O3 | 464.91 |
| This compound Mesylate | G | C24H25ClN6O6S | 561.01 |
Conclusion
This technical guide has provided a detailed examination of the chemical structure of this compound and a comprehensive, step-by-step methodology for its synthesis. The presented protocols and data are intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development. The synthesis of this compound involves a series of complex organic transformations requiring careful control of reaction conditions to achieve optimal yields and purity. Further optimization of the described synthetic steps may be possible through the application of modern synthetic methodologies and process chemistry principles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine | 61198-00-3 | Benchchem [benchchem.com]
- 5. 7-Nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2(1H)-one | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ijpsr.com [ijpsr.com]
- 7. This compound mesylate, HR-158, RU-31158, Havlane, Dormonoct-药物合成数据库 [drugfuture.com]
Pharmacokinetics and pharmacodynamics of Loprazolam
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Loprazolam
Introduction
This compound is a benzodiazepine medication possessing anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] It is primarily licensed and marketed for the short-term treatment of moderately-severe insomnia.[1][2] Patented in 1975 and introduced for medical use in 1983, this compound is classified as an intermediate-acting benzodiazepine.[1][2] Its therapeutic profile is shaped by its distinct pharmacokinetic and pharmacodynamic characteristics. This guide provides a detailed overview of these properties for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action and Effects
This compound exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[3]
Molecular Mechanism
The core mechanism of this compound involves its interaction with the GABA-A receptor, a ligand-gated ion channel.[1][3]
-
Binding: this compound acts as a positive allosteric modulator by binding to the benzodiazepine site on the GABA-A receptor, which is located at the interface between the alpha and gamma subunits.[1][3]
-
Potentiation of GABA: This binding enhances the effect of GABA on the receptor, increasing the affinity of GABA for its own binding site.[1][3]
-
Increased Channel Opening: The potentiation of GABAergic activity leads to an increased frequency of the chloride (Cl⁻) ion channel opening.[1]
-
Neuronal Hyperpolarization: The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making the neuron less excitable and more resistant to stimulation.[3]
This overall calming effect on neural activity is responsible for this compound's therapeutic properties, including sedation, anxiolysis, and muscle relaxation.[3]
Pharmacodynamic Effects
This compound is effective in treating insomnia by hastening sleep onset, reducing nocturnal awakenings, and increasing total sleep duration.[2] In comparative studies, it has been shown to be at least as effective as triazolam, flurazepam, and nitrazepam.[2] Unlike some shorter-acting hypnotics, it may also reduce daytime anxiety following a nighttime dose.[2]
Adverse Effects: Side effects are consistent with other benzodiazepines and can include:[1]
-
Drowsiness
-
Lightheadedness and confusion
-
Muscle weakness
-
Ataxia (especially in the elderly)
-
Amnesia
-
Vertigo and headache
Higher doses (>1 mg) may lead to residual sedation or "hangover" effects.[2][4]
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion.
Absorption
Following oral administration, the time to reach peak plasma concentration (Tmax) for this compound can be lengthy compared to other benzodiazepines. It takes approximately 3.5 hours for serum levels of this compound and its active metabolite to peak.[1] In some studies, the mean Tmax has been observed to be around 4.95 hours, with considerable inter-individual variability (range 1-12 hours).[5] Taking the drug after a meal can further delay absorption and lower the peak concentration.[1]
Distribution
Like other benzodiazepines, this compound is distributed throughout the body and is known to cross the blood-brain barrier to exert its effects on the CNS.
Metabolism
This compound is metabolized in the liver.[1][3] Approximately half of each dose is converted into a pharmacologically active metabolite, a piperazine N-oxide, which has lesser potency than the parent compound.[1][6] The other half of the dose is excreted unchanged.[1] The half-life of this active metabolite is similar to that of this compound itself.[1]
Excretion
This compound and its metabolites are excreted renally (via the kidneys).[1][3]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound.
| Parameter | Value | Population | Notes | Source |
| Time to Peak (Tmax) | ~3.5 hours | Healthy Adults | For this compound + active metabolite. Can be longer if taken with food. | [1] |
| 1.6 - 2.7 hours | Young Subjects | For parent drug only. | [6] | |
| 4.95 hours (Range: 1-12 h) | Healthy Adults | For parent drug only. | [5] | |
| Elimination Half-Life (t½) | 6 - 12 hours | General | [1] | |
| 7 - 8 hours | Healthy Adults | [2] | ||
| 10.9 - 16.0 hours | Young & Elderly | Trend towards longer half-life in the elderly. | [6] | |
| ~19.8 hours | Elderly | Significantly more prolonged in the elderly. | [1] | |
| Active Metabolite | Piperazine N-Oxide | - | Has a half-life similar to the parent compound. | [1][6] |
| Metabolism | Hepatic | - | ~50% metabolized to active metabolite, ~50% unchanged. | [1] |
| Excretion | Renal | - | [1] |
Influence of Age
The pharmacokinetics of this compound can be significantly altered in elderly populations.
-
Half-Life: The elimination half-life is often more prolonged in the elderly.[1][6][7] One study reported a half-life of 19.8 hours in older patients.[1]
-
Tmax and Cmax: At steady state, elderly volunteers have shown a significantly prolonged Tmax and a decline in peak plasma concentration (Cmax) compared to younger volunteers.[4][8]
-
AUC: The area under the plasma concentration-time curve (AUC) for both this compound and its N-oxide metabolite has been found to be greater in the elderly, suggesting higher overall drug exposure.[6][7]
These age-related changes necessitate caution and often a lower starting dose (e.g., 0.5 mg) for older patients.[1][7]
Experimental Protocols
The characterization of this compound's pharmacokinetics relies on structured clinical trials. Below is a generalized methodology derived from published studies.
Study Design for Pharmacokinetic Profiling
A typical study investigates the pharmacokinetic profile of single and/or steady-state doses in different populations (e.g., young vs. elderly).
-
Participants: Healthy, non-fasting volunteers are recruited, often separated into age-defined cohorts (e.g., 18-30 years and 60-80 years).[8]
-
Dosing Regimen:
-
Blood Sampling:
-
A baseline blood sample is taken prior to drug administration.[8]
-
Following administration, multiple blood samples are collected at predefined intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 18, and 24 hours post-dose) to capture the full concentration-time curve.[8] Samples are collected via a venous cannula.[8]
-
-
Sample Analysis:
-
Plasma is separated from the blood samples.
-
This compound and its metabolite concentrations are determined using validated analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection or a combination of HPLC and gas chromatography (GC).[6][8]
-
The drug is often isolated from plasma using a solid-phase extraction procedure before analysis.[4][8]
-
-
Pharmacokinetic Analysis: The plasma concentration data is used to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).
Conclusion
This compound is an intermediate-acting benzodiazepine effective for the short-term management of insomnia. Its pharmacodynamic action is rooted in the positive allosteric modulation of the GABA-A receptor. The pharmacokinetic profile is characterized by a relatively long absorption phase and the formation of a less potent active metabolite. Significant differences in pharmacokinetic parameters, particularly a prolonged half-life and increased drug exposure (AUC) in the elderly, highlight the need for careful dose adjustments in this population. The detailed experimental protocols and data presented provide a foundational understanding for professionals in drug research and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics following single and repeated nightly administrations of this compound, a new benzodiazepine hypnotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single dose pharmacokinetics and pharmacodynamics of oral this compound in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic profile of this compound in 12 young and 12 elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery, Development, and Technical Profile of Loprazolam: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loprazolam is a benzodiazepine derivative that emerged in the mid-1970s as a novel hypnotic agent for the short-term management of insomnia. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its chemical synthesis, pharmacological properties, and clinical application. Detailed information on its mechanism of action at the γ-aminobutyric acid type A (GABAA) receptor, pharmacokinetic profile, and metabolism is presented. While specific quantitative binding affinity data for this compound at GABAA receptor subtypes remains elusive in publicly accessible literature, this guide contextualizes its pharmacological profile within the broader class of benzodiazepines. Furthermore, a summary of key clinical trial findings is provided, alongside a discussion of its structure-activity relationship. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of hypnotic and anxiolytic drugs.
History and Discovery
This compound was first patented in 1975 and subsequently introduced for medical use in 1983. It was developed as a hypnotic agent for the short-term treatment of moderate to severe insomnia. As a member of the benzodiazepine class, this compound exhibits anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.
Chemical Synthesis
Experimental Workflow: Synthesis of this compound
Loprazolam: A Technical Guide to its Anxiolytic and Hypnotic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loprazolam, a member of the 1,4-benzodiazepine class, exhibits potent anxiolytic and hypnotic properties. Its therapeutic effects are primarily mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of this compound, detailing its mechanism of action, receptor binding characteristics, and clinical efficacy. Methodologies for key preclinical and clinical assessments are described to provide a framework for future research and development.
Introduction
This compound is a benzodiazepine derivative with established efficacy in the management of anxiety and insomnia. Like other benzodiazepines, its pharmacological profile is characterized by sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Understanding the intricate details of its interaction with the GABA-A receptor and its pharmacokinetic profile is crucial for optimizing its therapeutic use and for the development of novel compounds with improved safety and efficacy.
Mechanism of Action: Modulation of GABA-A Receptor Signaling
This compound, as a positive allosteric modulator of the GABA-A receptor, does not directly activate the receptor but enhances the effect of the endogenous ligand, GABA. The binding of this compound to the benzodiazepine site on the GABA-A receptor complex induces a conformational change that increases the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
Caption: this compound's mechanism of action at the GABA-A receptor.
Quantitative Pharmacodynamic and Pharmacokinetic Data
| Parameter | This compound | Diazepam | Lorazepam |
| Binding Affinity (Ki, nM) | |||
| α1β2γ2 | Data not available | ~3.4 | ~1.5 |
| α2β2γ2 | Data not available | ~3.4 | ~1.5 |
| α3β2γ2 | Data not available | ~3.4 | ~1.5 |
| α5β2γ2 | Data not available | ~3.4 | ~1.5 |
| Pharmacokinetics | |||
| Half-life (t½) | 6-8 hours | 20-100 hours (metabolites) | 10-20 hours |
| Time to Peak (Tmax) | ~1-6 hours | 1-1.5 hours | 2 hours |
| Protein Binding | High | 98-99% | 85-90% |
Note: Benzodiazepine Ki values are illustrative and sourced from various publications; they may vary based on experimental conditions.
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a standard method for determining the binding affinity of a compound like this compound to GABA-A receptors.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffered solution and centrifuged to isolate the cell membranes containing the GABA-A receptors.
-
Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Preclinical Assessment of Anxiolytic Activity: Elevated Plus-Maze
The elevated plus-maze (EPM) is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.
Caption: Experimental workflow for the elevated plus-maze test.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Rodents are administered this compound or a vehicle control. After a set pre-treatment time, the animal is placed in the center of the maze.
-
Data Collection: The animal's behavior is recorded for a 5-minute session, typically using video-tracking software. Key parameters measured include the time spent in the open arms and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
Clinical Assessment of Hypnotic Efficacy
Clinical trials for hypnotic agents like this compound often rely on both objective and subjective measures of sleep.
Methodology:
-
Study Design: Double-blind, placebo-controlled, crossover or parallel-group designs are common.
-
Outcome Measures:
-
Polysomnography (PSG): Objective measure of sleep architecture, including sleep latency, total sleep time, sleep efficiency, and time spent in different sleep stages.
-
Sleep Questionnaires: Subjective assessments of sleep quality. Commonly used questionnaires include:
-
Leeds Sleep Evaluation Questionnaire (LSEQ): Assesses ease of getting to sleep, quality of sleep, ease of waking, and alertness the following morning.
-
Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a 1-month period.
-
-
-
Data Analysis: Statistical comparison of sleep parameters between the this compound and placebo groups.
Clinical Efficacy
Anxiolytic Effects
Clinical studies have demonstrated that this compound is effective in reducing symptoms of anxiety. Its intermediate half-life may offer advantages over longer-acting benzodiazepines by potentially reducing the risk of next-day sedation.
Hypnotic Effects
This compound has been shown to be an effective hypnotic, reducing sleep latency and the number of nocturnal awakenings, while increasing total sleep time. In comparative studies, its efficacy is comparable to other established benzodiazepine hypnotics.
Conclusion
This compound is a well-characterized benzodiazepine with proven anxiolytic and hypnotic properties. Its mechanism of action through positive allosteric modulation of the GABA-A receptor is well-understood. While specific binding affinity data for this compound is not extensively published, established methodologies are available for its determination. The preclinical and clinical experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of this compound and related compounds for the treatment of anxiety and sleep disorders. Further research focusing on its binding profile to different GABA-A receptor subtypes could provide valuable insights into its specific pharmacological effects.
In-Vitro Binding Affinity of Loprazolam to Benzodiazepine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Loprazolam and Benzodiazepine Receptors
This compound is an imidazobenzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant, and sedative properties. Like other benzodiazepines, its pharmacological effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event enhances the effect of GABA, leading to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.[1]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations (e.g., α, β, γ). The benzodiazepine binding site is located at the interface of the α and γ subunits.[2] The affinity of a benzodiazepine for this site is a critical determinant of its potency and pharmacological profile.
Quantitative Analysis of Benzodiazepine Binding Affinity
The in-vitro binding affinity of a compound to its target receptor is typically quantified by parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value signifies a higher binding affinity.
As of the latest literature review, specific in-vitro Kᵢ or IC₅₀ values for this compound's binding to benzodiazepine receptors are not publicly available. However, literature does indicate that this compound, as an imidazobenzodiazepine, possesses a high affinity for the benzodiazepine receptor.
For comparative purposes, the following table summarizes the in-vitro binding affinities of several common benzodiazepines to the GABA-A receptor, as determined by radioligand displacement assays.
| Compound | Kᵢ (nM) | Radioligand | Receptor Source | Reference |
| Diazepam | 4.1 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |
| Lorazepam | 1.9 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |
| Alprazolam | 2.8 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |
| Clonazepam | 0.3 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |
| Flunitrazepam | 1.1 | [³H]Flunitrazepam | Rat Cerebral Cortex | [3] |
Experimental Protocols for In-Vitro Binding Affinity Determination
The determination of a compound's binding affinity to benzodiazepine receptors is primarily achieved through radioligand binding assays. The following is a detailed protocol for a competitive displacement assay.
Objective:
To determine the in-vitro inhibition constant (Kᵢ) of this compound for benzodiazepine receptors.
Materials and Reagents:
-
Test Compound: this compound
-
Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788 (Flumazenil)
-
Receptor Source: Membrane preparations from rat or mouse cerebral cortex, or cell lines expressing recombinant human GABA-A receptors.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).
-
Scintillation Cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect the cerebral cortex from rats or mice on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of the radioligand (typically at or below its Kₑ value).
-
Increasing concentrations of the test compound (this compound).
-
Membrane preparation (typically 100-200 µg of protein).
-
Assay buffer to a final volume.
-
-
For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, membrane preparation, and a saturating concentration of a non-labeled benzodiazepine.
-
For determining total binding, a set of tubes is prepared with only the radioligand and membrane preparation.
-
Incubate the tubes at a specific temperature (e.g., 0-4°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
-
Visualizations
Experimental Workflow
References
Loprazolam Metabolism and Active Metabolites in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Understanding its metabolic fate in preclinical models is crucial for predicting its pharmacokinetic and pharmacodynamic profile in humans, as well as for identifying potentially active or toxic metabolites. This document provides a comprehensive overview of the metabolism of this compound in key preclinical species, focusing on the metabolic pathways, the nature of the resulting metabolites, and the experimental methodologies used for their identification and quantification.
Metabolic Pathways of this compound
The metabolism of this compound has been investigated in several preclinical species, primarily in rats and dogs, using both in vivo and in vitro models. The biotransformation of this compound is extensive and proceeds through several key pathways, which can vary significantly between species.
In the rat , the primary metabolic routes are:
-
Hydroxylation: Occurring on the benzodiazepine ring to form a diazepine-hydroxy metabolite.
-
Nitro-reduction and Acetylation: The nitro group is reduced to an amine and subsequently acetylated.
-
Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid for excretion.[1]
In the dog , the metabolic profile differs notably:
-
N-oxidation: The formation of a piperazine-N-oxide is a significant pathway.[1][2]
-
Nitro-reduction: Under anaerobic conditions, the nitro group can be reduced to an amine.[2]
The following diagram illustrates the divergent metabolic pathways of this compound in rats and dogs based on available data.
Caption: Divergent metabolic pathways of this compound in rat and dog models.
Metabolite Profiles in Preclinical Species
The distribution and nature of metabolites vary between preclinical models, influencing the overall pharmacological and toxicological profile.
Rat Model
In vivo studies in rats show that the principal non-polar material in plasma is the diazepine-hydroxy compound, with very little parent this compound present.[1] The major metabolites found in urine and bile are the glucuronide conjugates of the hydroxylated and acetylated metabolites.[1] In vitro studies using rat liver microsomes under aerobic conditions identified the N-desmethyl metabolite and the diazepine-hydroxy metabolite, in addition to the piperazine-N-oxide.[2] In rat liver slices, the primary metabolite was the glucuronide of the hydroxy compound.[2]
Dog Model
In dogs, the piperazine-N-oxide is a significant metabolite found in both urine and bile.[1] This N-oxide was identified as the sole metabolite formed under aerobic conditions in dog liver slices and microsomes.[2] Plasma analysis in dogs revealed the presence of significant levels of unchanged this compound and lower levels of an unidentified metabolite.[1] When 14C-labeled this compound was administered, approximately 60% of the dose was excreted in the bile, indicating significant absorption.[3]
Quantitative Data on this compound Metabolism
The following tables summarize the quantitative data available from preclinical studies.
Table 1: Distribution of ¹⁴C-Loprazolam and its Metabolites in Preclinical Models
| Species | Route | Matrix | % of Radioactivity / Key Finding | Reference |
|---|---|---|---|---|
| Rat | Oral/Parenteral | Feces | Principal route of excretion | [3] |
| Rat | N/A | Bile | 46% of dose excreted | [3] |
| Rat | N/A | Plasma | Principal non-polar material is the diazepine-hydroxy metabolite | [1] |
| Dog | Oral/Parenteral | Feces | Principal route of excretion | [3] |
| Dog | N/A | Bile | 60% of dose excreted | [3] |
| Dog | N/A | Plasma | Significant levels of this compound and piperazine-N-oxide |[1] |
Table 2: In Vitro Metabolites of this compound in Liver Preparations
| Species | Liver Preparation | Incubation Condition | Major Metabolites Identified | Reference |
|---|---|---|---|---|
| Rat | Microsomes | Aerobic | Piperazine-N-oxide, N-desmethyl metabolite, Diazepine-hydroxy metabolite | [2] |
| Rat | Slices | Aerobic | Glucuronide of the hydroxy compound | [2] |
| Rat | Microsomes | Anaerobic | Nitro group reduced to amine | [2] |
| Dog | Microsomes & Slices | Aerobic | Piperazine-N-oxide | [2] |
| Dog | Slices | Anaerobic | Nitro group reduced to amine |[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of metabolic studies. The following sections outline the typical protocols employed in the preclinical evaluation of this compound.
In Vivo Metabolism Studies
These studies are designed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole-animal system.
Objective: To identify and quantify this compound and its metabolites in various biological matrices following administration to preclinical species.
Typical Protocol:
-
Test Article: ¹⁴C-labeled this compound is often used to facilitate the tracking of all drug-related material.[1][3]
-
Dosing: The compound is administered via oral or parenteral routes.[3]
-
Sample Collection:
-
Urine and Feces: Collected over a period of several days (e.g., 72 hours) to determine the primary routes of excretion.[4]
-
Bile: In surgically prepared animals (e.g., bile-duct cannulated), bile is collected to assess biliary excretion.[3]
-
Blood/Plasma: Serial blood samples are collected at various time points to determine the plasma concentration-time profile of the parent drug and its metabolites.[1]
-
-
Sample Analysis:
-
Extraction: Metabolites are extracted from plasma, urine, and bile using techniques like liquid-liquid extraction or solid-phase extraction.
-
Separation and Identification: High-Performance Liquid Chromatography (HPLC) is used to separate the parent drug from its metabolites.[1][4] Identification is confirmed by co-chromatography with authentic standards and by mass spectrometry (MS).[1][2]
-
Quantification: Radioactivity counting is used for ¹⁴C-labeled studies. For non-labeled studies, HPLC with UV or MS detection is employed for quantification.[5][6]
-
The workflow for a typical in vivo study is depicted below.
Caption: Workflow for a typical in vivo this compound metabolism study.
In Vitro Metabolism Studies
In vitro systems, particularly liver preparations, are used to investigate specific metabolic pathways and to compare metabolic profiles across species in a controlled environment.
Objective: To identify the metabolites of this compound produced by liver enzymes and to elucidate the primary metabolic pathways.
Typical Protocol:
-
Liver Preparations:
-
Microsomes: Prepared from the livers of preclinical species (rats, dogs) by differential centrifugation.[2][7] Microsomes are a rich source of cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[8]
-
Liver Slices: Thin slices of liver tissue are used, which retain a more complete set of metabolic enzymes and cellular architecture.[2]
-
-
Incubation:
-
This compound is incubated with the liver preparation in a buffered solution.
-
The incubation mixture contains necessary cofactors, such as NADPH for CYP-mediated reactions.
-
Incubations can be performed under aerobic or anaerobic conditions to investigate different types of reactions (e.g., oxidative vs. reductive).[2]
-
-
Sample Analysis:
-
The reaction is stopped, and the mixture is processed to separate the metabolites from the biological matrix.
-
Metabolites are identified and characterized using chromatographic and mass spectrometric techniques, similar to in vivo studies.[2]
-
The workflow for a typical in vitro study is outlined in the diagram below.
Caption: Workflow for a typical in vitro this compound metabolism study.
Active Metabolites
The primary pharmacologically active metabolite of this compound that has been identified is the piperazine N-oxide.[9] This metabolite is found in significant quantities in dogs.[1] In contrast, studies on the related benzodiazepine lorazepam indicate that its major metabolite, lorazepam glucuronide, does not have demonstrable CNS activity in animals.[10] For alprazolam, its hydroxylated metabolites have lower benzodiazepine receptor affinity than the parent compound.[11] The pharmacological activity of this compound's other metabolites, such as the diazepine-hydroxy compound in rats, requires further characterization.
Conclusion
The preclinical metabolism of this compound is characterized by significant species differences. In rats, hydroxylation and subsequent glucuronidation are the predominant pathways, while in dogs, N-oxidation is a major route, leading to the formation of the active metabolite, piperazine-N-oxide. This technical guide summarizes the key metabolic pathways, metabolite profiles, and experimental protocols used to study this compound in preclinical models. These findings are critical for the extrapolation of preclinical data to humans and for the comprehensive assessment of the drug's efficacy and safety profile.
References
- 1. Metabolism of this compound in rat, dog and man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound in rat- and dog-liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of 14C-loprazolam in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolic disposition of oral doses of omeprazole in the dog, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Pharmacokinetic profile of this compound in 12 young and 12 elderly healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lorazepam - Wikipedia [en.wikipedia.org]
- 11. Alprazolam pharmacokinetics, metabolism, and plasma levels: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Loprazolam: Molecular Characteristics, Synthesis, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam is a short-acting benzodiazepine derivative with potent hypnotic, anxiolytic, anticonvulsant, and sedative properties.[1] It is primarily indicated for the short-term management of severe insomnia that is debilitating or causing extreme distress to the individual. Belonging to the nitrobenzodiazepine class, its chemical structure is distinguished by a nitro group, which influences its metabolic profile and duration of action. This technical guide provides a comprehensive overview of this compound, including its molecular formula, IUPAC name, detailed synthesis protocol, mechanism of action, pharmacokinetic properties, and a representative analytical methodology.
Molecular and Physicochemical Properties
This compound is a crystalline solid. A summary of its key identifiers and properties is presented in Table 1.
Table 1: Key Identifiers and Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₁ClN₆O₃ |
| IUPAC Name | (2Z)-6-(2-chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a][1][2]benzodiazepin-1-one |
| Molar Mass | 464.91 g/mol [1] |
| CAS Number | 61197-73-7 |
| Appearance | Crystalline solid |
| Therapeutic Class | Hypnotic, Sedative, Benzodiazepine |
Synthesis of this compound Mesylate
The synthesis of this compound Mesylate involves a multi-step process, beginning with the formation of the benzodiazepine core, followed by the construction of the fused imidazole ring and subsequent functionalization. The following is a detailed experimental protocol adapted from the literature.[2][3]
Experimental Protocol: Synthesis of this compound Mesylate
Step 1: Synthesis of 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine (II)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepine-2-thione (I) in a mixture of ethanol and water.
-
Add glycine (A) and sodium carbonate (Na₂CO₃) to the solution.
-
Heat the mixture to reflux and maintain for a sufficient time to ensure complete reaction, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
The product (II) will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 8-nitro-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a][1][2]benzodiazepin-1-one (III)
-
Dissolve the product from Step 1 (II) in anhydrous methylene chloride.
-
Add dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).
-
The dicyclohexylurea byproduct will precipitate. Remove it by filtration.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product (III), which can be purified by column chromatography.
Step 3: Synthesis of 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H, 4H-imidazo[1,2a][1][2]benzodiazepin-1-one (IV)
-
Dissolve the cyclized product (III) in benzene.
-
Add triethylamine and dimethylformamide diethylacetal (B) to the solution.
-
Reflux the mixture, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and wash with water to remove excess reagents.
-
Dry the organic layer and evaporate the solvent to obtain the crude product (IV).
Step 4: Synthesis of 8-nitro-(2-chlorophenyl)-2-(N-methylpiperazin-1-ylmethylene)-1,2-dihydro-1H, 4H-imidazo[1,2a][1][2] benzodiazepin-1-one (V, this compound free base)
-
Dissolve the product from Step 3 (IV) in toluene.
-
Add N-methylpiperazine (C) and heat the mixture to reflux.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and wash with water.
-
Dry the organic layer and remove the solvent under reduced pressure to yield the this compound free base (V).
Step 5: Synthesis of this compound Mesylate
-
Dissolve the this compound free base (V) in a suitable solvent such as acetone or ethyl acetate.
-
Add one equivalent of methanesulfonic acid dropwise with stirring.
-
The this compound Mesylate salt will precipitate.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.
Caption: Synthetic workflow for this compound Mesylate.
Mechanism of Action
This compound, like other benzodiazepines, exerts its therapeutic effects by modulating the gamma-aminobutyric acid (GABA) system in the central nervous system. Specifically, it acts as a positive allosteric modulator of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.
This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) receptor. This binding enhances the affinity of GABA for its receptor, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effect of GABA. This widespread neuronal inhibition results in the sedative, hypnotic, anxiolytic, and anticonvulsant effects of this compound.
Caption: this compound's modulation of the GABA-A receptor signaling pathway.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound has been studied in various populations. A summary of key pharmacokinetic parameters is presented in Table 2.
Table 2: Pharmacokinetic Parameters of this compound (1 mg oral dose)
| Parameter | Young Adults (18-30 years) | Elderly (60-80 years) |
| Tmax (Time to Peak Plasma Concentration) | ~3.5 hours | Significantly prolonged vs. young adults |
| Cmax (Peak Plasma Concentration) | Variable | Lower than in young adults |
| **Elimination Half-life (t₁/₂) ** | 6-12 hours[1] | ~19.8 hours[1] |
| Metabolism | Hepatic, to an active metabolite (piperazine N-oxide) and other inactive metabolites.[1] | Reduced metabolic clearance compared to young adults. |
| Excretion | Primarily renal.[1] | Slower excretion rate. |
Note: The pharmacokinetics of this compound can be influenced by factors such as age, liver function, and co-administration of other drugs.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed and robust method for this purpose. While a specific validated method for this compound is detailed in the cited literature, a general experimental protocol for the analysis of benzodiazepines in tablets is outlined below.[4]
Experimental Protocol: HPLC Analysis of this compound Tablets
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution to cover a range of concentrations expected in the samples.
3. Preparation of Sample Solutions (from tablets):
-
Weigh and finely powder a number of this compound tablets (e.g., 20) to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered tablets equivalent to a specific amount of this compound.
-
Transfer the weighed powder to a volumetric flask and add a portion of the mobile phase.
-
Sonicate the mixture for a specified time to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter to remove any undissolved excipients.
4. Analysis:
-
Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Caption: General workflow for the HPLC analysis of this compound tablets.
Conclusion
This compound remains a significant therapeutic agent for the short-term treatment of severe insomnia. Its efficacy is rooted in its potentiation of GABAergic inhibition in the central nervous system. A thorough understanding of its synthesis, mechanism of action, and pharmacokinetic profile, as outlined in this technical guide, is essential for researchers and professionals involved in its study and in the development of related compounds. The provided experimental protocols offer a foundational framework for the synthesis and analysis of this important hypnotic agent.
References
Loprazolam's Effects on Neuronal Excitability and Chloride Ion Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loprazolam, a benzodiazepine derivative, exerts its therapeutic effects as a sedative-hypnotic by modulating neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors and the subsequent effects on chloride ion channels. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a benzodiazepine used for the short-term treatment of insomnia. Like other benzodiazepines, its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability. Understanding the precise molecular interactions and their quantitative consequences is crucial for the development of novel therapeutics with improved efficacy and safety profiles. This guide delves into the specifics of this compound's effects at the neuronal level.
Mechanism of Action: Potentiation of GABAergic Neurotransmission
This compound acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel permeable to chloride ions (Cl⁻). The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased frequency of channel opening, a greater influx of chloride ions, and subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less likely to fire an action potential, resulting in the observed central nervous system depressant effects.
The GABA-A receptor is a pentameric structure typically composed of two α, two β, and one γ subunit. The binding site for benzodiazepines, including this compound, is located at the interface between the α and γ subunits.
GABAergic Signaling Pathway
The following diagram illustrates the key steps in the GABAergic signaling pathway and the modulatory role of this compound.
Quantitative Data on this compound's Effects
Table 1: Predicted Binding Affinities of Benzodiazepines for the GABA-A Receptor (α1β2γ2 subtype)
| Compound | Predicted Binding Affinity (kcal/mol) |
| Alprazolam | -8.3 |
| Midazolam | -7.9 |
| Temazepam | -7.7 |
| Clonazepam | -7.6 |
| This compound (structurally similar compounds) | (Estimated in a similar range) |
| Lorazepam | -7.6 |
| Bromazepam | -7.4 |
| Nitrazepam | -7.3 |
| Flurazepam | -6.8 |
Note: Data is derived from in silico molecular docking studies and represents predicted binding affinities. Lower values indicate a higher predicted binding affinity. Experimental values may vary.
Experimental Protocols
The following sections detail standardized protocols used to investigate the effects of benzodiazepines like this compound on neuronal excitability and chloride ion channels.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times to remove endogenous substances.
-
-
Binding Assay:
-
Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) of known affinity and concentration.
-
Add varying concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture to separate receptor-bound radioligand from the unbound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of radioligand binding against the concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in a single neuron.
Objective: To quantify the effect of this compound on GABA-evoked chloride currents.
Methodology:
-
Cell Preparation:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull glass micropipettes to a resistance of 3-7 MΩ.
-
Fill the micropipette with an internal solution mimicking the intracellular ionic composition.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply a known concentration of GABA to evoke an inward chloride current.
-
Record the baseline GABA-evoked current.
-
Perfuse the bath with a solution containing this compound at a desired concentration.
-
Apply GABA again in the presence of this compound and record the potentiated current.
-
Wash out this compound and record the recovery of the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude, rise time, and decay kinetics of the GABA-evoked currents before, during, and after this compound application.
-
Construct a dose-response curve by applying different concentrations of this compound to determine its EC₅₀ for potentiation of the GABA response.
-
Conclusion
This compound's mechanism of action is well-established as a positive allosteric modulator of the GABA-A receptor, leading to a reduction in neuronal excitability through enhanced chloride ion influx. While specific quantitative data for this compound remains somewhat limited in publicly accessible literature, the experimental protocols detailed in this guide provide a robust framework for its further investigation. Future research focusing on obtaining precise binding affinities for various GABA-A receptor subtypes and detailed characterization of its effects on single-channel kinetics will be invaluable for the development of next-generation therapeutics with optimized pharmacological profiles.
Methodological & Application
Application Notes and Protocols: Loprazolam Dose-Response in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Benzodiazepines exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to a reduction in neuronal excitability. This document provides detailed protocols and application notes for investigating the dose-response relationship of this compound in common rodent models of anxiety. Due to the limited availability of published data specifically for this compound in these models, data from the closely related and well-studied benzodiazepine, Lorazepam, is included as a reference. Researchers should consider this when designing their own studies and perform dose-ranging experiments to determine the optimal concentrations for this compound.
Mechanism of Action: Benzodiazepine Modulation of the GABA-A Receptor
Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron. The influx of chloride ions makes the neuron less likely to fire, resulting in the anxiolytic, sedative, and hypnotic effects of the drug.
Caption: Mechanism of this compound at the GABA-A receptor.
General Experimental Workflow
A typical workflow for assessing the anxiolytic effects of a compound like this compound involves several key stages, from animal habituation to data analysis.
Caption: General experimental workflow for rodent behavioral studies.
Data Presentation: Dose-Response of Benzodiazepines in Rodent Anxiety Models
The following tables summarize reported effective doses of this compound and Lorazepam in various rodent models. It is crucial to perform dose-response studies to determine the optimal dose for a particular experimental paradigm, balancing anxiolytic effects with potential sedative side effects that could confound behavioral measures.
Table 1: this compound Dose Range in Mice
| Compound | Dose Range (mg/kg) | Route of Administration | Rodent Strain | Behavioral Effect Observed | Reference |
| This compound | 1, 10 | Intraperitoneal (IP) | TO, CBA/cA, DBA/2 | Hypothermia | [1] |
Table 2: Lorazepam Dose-Response Data in Mice Anxiety Models
| Compound | Dose (mg/kg) | Route of Administration | Rodent Strain | Behavioral Model | Key Findings | Reference |
| Lorazepam | 0.25 | Intraperitoneal (IP) | Not Specified | Elevated Plus-Maze | Increased percentage of time spent on open arms. | [2] |
| Lorazepam | 0.5, 1.5 | Intraperitoneal (IP) | C57BL/6, BALB/c | General Activity | Reduced activity in both strains. | [3][4] |
| Lorazepam | 0.03 - 4 | Not Specified | Not Specified | "Four Plates" Anxiety Test | Anxiolytic effect increased upon repeated administration. | [5] |
Note: The dose-response for anxiolytics often follows a U-shaped curve, where higher doses may lead to sedation and ataxia, confounding the interpretation of anxiety-like behavior.
Experimental Protocols
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
For mice: arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the enclosed arms.
-
For rats: arms are typically 50 cm long and 10 cm wide, with 40 cm high walls on the enclosed arms.
-
The maze should be made of a non-porous material for easy cleaning.
Protocol:
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) * 100].
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Light-Dark Box (LDB) Test
The LDB test is another common assay for assessing anxiety-like behavior, based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[6]
Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).[6]
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be approximately 400-600 lux.
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle 30 minutes before placing the animal in the apparatus.
-
Procedure:
-
Place the animal in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session with a video camera.
-
-
Data Collection: Measure the following parameters:
-
Latency to first enter the dark compartment.
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between the two compartments.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Data Analysis: An anxiolytic effect is typically characterized by a significant increase in the time spent in the light compartment and the number of transitions between compartments.[6]
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.
Social Interaction Test
The social interaction test assesses anxiety by measuring the extent to which an animal interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.
Apparatus:
-
A neutral, open-field arena. The size can vary, but a common dimension for mice is 40 cm x 40 cm.
-
The arena should be clean and evenly lit.
Protocol:
-
Habituation: Acclimate both the test animal and an unfamiliar partner animal to the testing room in separate cages for at least 30-60 minutes.
-
Drug Administration: Administer this compound or vehicle to the test animal 30 minutes prior to the test. The partner animal remains untreated.
-
Procedure:
-
Place the test animal and the unfamiliar partner animal simultaneously into the arena.
-
Allow them to interact for a 10-minute session.
-
Record the session from above.
-
-
Data Collection: An observer, blind to the treatment conditions, should score the cumulative time the test animal spends engaged in the following social behaviors:
-
Sniffing the partner.
-
Following the partner.
-
Grooming the partner.
-
Pinning the partner.
-
Avoidance/fleeing from the partner.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the total time spent in active social interaction. A decrease in avoidance or fleeing behaviors may also suggest an anxiolytic effect.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between pairs.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The provided dose ranges are based on published literature and should be used as a starting point for dose-response studies. The optimal dose of this compound may vary depending on the rodent species, strain, age, and specific experimental conditions. It is essential to conduct thorough dose-response studies to identify the therapeutic window for anxiolytic effects while monitoring for potential sedative side effects.
References
- 1. Strain differences in sensitivity to the hypothermic effects of benzodiazepine receptor ligands in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withdrawal, tolerance and sensitization after a single dose of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effects of lorazepam on sleep and activity in C57BL/6J and BALB/cJ strain mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dissolution of Loprazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loprazolam is an imidazobenzodiazepine with demonstrated anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] Its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2] Due to its hydrophobic nature, careful consideration of solvents and vehicles is necessary for the preparation of this compound solutions for in vivo experiments to ensure bioavailability and experimental reproducibility. These application notes provide detailed protocols for the dissolution of this compound for oral and parenteral administration in preclinical research, with a focus on rodent models.
Physicochemical Properties of this compound
A foundational understanding of this compound's physicochemical properties is essential for appropriate solvent selection.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₁ClN₆O₃ | [1] |
| Molecular Weight | 464.90 g/mol | [1] |
| Appearance | Crystalline solid | |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (with heating and sonication). A certified reference solution is available at 1 mg/mL in Acetonitrile:DMSO (90:10 v/v). | [3] |
Note: Due to the limited public data on the quantitative solubility of this compound, the following protocols leverage solvents commonly used for the structurally similar benzodiazepine, Lorazepam.
Recommended Solvents and Vehicles for In Vivo Administration
The selection of a vehicle is contingent on the intended route of administration and the desired concentration of this compound.
| Route of Administration | Recommended Vehicle | Maximum Concentration (Estimated) | Notes |
| Oral (p.o.) | 0.5% (w/v) Methylcellulose in sterile water | 1 mg/mL | Forms a suspension. Prepare fresh daily. |
| Vegetable Oil | Vehicle dependent | Ensure the oil is suitable for animal consumption. | |
| Intraperitoneal (i.p.) | 10-20% DMSO in sterile saline (0.9% NaCl) | 1-5 mg/mL | Prepare a stock solution in 100% DMSO and dilute to the final concentration immediately before use. The final DMSO concentration should be kept as low as possible. |
| 40% Propylene Glycol, 10% Polyethylene Glycol 400, 50% Sterile Saline | Vehicle dependent | A common vehicle for injectable benzodiazepines. Gentle warming may aid dissolution. |
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
This protocol is suitable for administering this compound via oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose solution in sterile water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Suspension: Add the weighed this compound to the desired volume of 0.5% methylcellulose solution to achieve the final target concentration (e.g., 1 mg/mL).
-
Homogenization: Vortex the mixture vigorously or sonicate until a uniform suspension is achieved. Visually inspect for any large aggregates.
-
Administration: Administer the suspension immediately using an appropriately sized oral gavage needle. Ensure the suspension is well-mixed before drawing each dose.
Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the this compound powder and place it in a sterile tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder, creating a high-concentration stock solution (e.g., 10-20 mg/mL). Vortex thoroughly. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration for injection.
-
For example, to prepare a 1 mg/mL working solution with a final DMSO concentration of 10%, add 100 µL of a 10 mg/mL this compound stock in DMSO to 900 µL of sterile saline.
-
Vortex the working solution thoroughly before administration.
-
-
Control Group: Always prepare a vehicle control solution with the same final concentration of DMSO and saline to administer to the control group of animals.
In Vivo Dosing Considerations
Determining the optimal dose requires a dose-response study for the specific animal model and behavioral endpoint. The following table provides starting dose ranges based on related compounds and human clinical data.
| Species | Route | Potential Dose Range | Effect | Source/Rationale |
| Mouse | p.o. | 0.05 - 2.0 mg/kg | Anticonvulsant, Anxiolytic, Sedative | Extrapolated from Lorazepam data in mice.[4] |
| Mouse | i.p. | 0.05 - 2.0 mg/kg | Anxiolytic, Sedative | Extrapolated from Lorazepam data in mice.[4] |
| Human | p.o. | 0.5 - 2.0 mg | Hypnotic | Clinical data for this compound. |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor, which is distinct from the GABA binding site. This allosteric binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing the characteristic sedative, anxiolytic, and anticonvulsant effects.
Caption: this compound's modulation of the GABA-A receptor.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound.
Caption: A typical workflow for in vivo this compound studies.
Stability and Storage
-
Stock Solutions: this compound stock solutions in 100% DMSO should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the solution is expected to be stable for several months.
-
Working Solutions: Aqueous dilutions should be prepared fresh on the day of the experiment. Due to the poor aqueous solubility of this compound, precipitation may occur over time.
-
Suspensions: Oral suspensions in methylcellulose should be prepared fresh daily and stored at room temperature, protected from light, for the duration of the experiment. Ensure the suspension is thoroughly mixed before each administration.
Disclaimer: These protocols are intended as a guide. Researchers should optimize concentrations, vehicles, and dosages based on their specific experimental design and animal models. Always adhere to institutional guidelines for animal care and use.
References
- 1. This compound | C23H21ClN6O3 | CID 3033860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1mg/mL Acetonitrile:DMSO (90:10) (v/v), certified reference material, ampule 1mL, Cerilliant 61197-73-7 [sigmaaldrich.com]
- 4. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Loprazolam and Structurally Similar Benzodiazepines in Plasma
These notes are intended for researchers, scientists, and drug development professionals. They provide an overview of common analytical techniques, detailed experimental protocols, and comparative quantitative data to guide the development and implementation of robust bioanalytical assays.
Introduction
The quantitative analysis of benzodiazepines like Loprazolam and its structural analogs in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more prominently, tandem mass spectrometry (LC-MS/MS) are the methods of choice due to their high sensitivity, selectivity, and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable, though less common, alternative.
This document outlines protocols for three common analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Data Presentation: Quantitative Method Comparison
The following tables summarize the key quantitative parameters for various analytical methods used for the quantification of Lorazepam and Alprazolam in plasma.
Table 1: HPLC-UV Methods for Lorazepam Quantification
| Parameter | Method 1 |
| Analyte | Lorazepam |
| Internal Standard | Phenytoin |
| Linearity Range | 20 - 300 ng/mL[1] |
| Limit of Detection (LOD) | 8.67 - 120.29 ng/mL[1] |
| Limit of Quantification (LOQ) | 2.86 - 39.69 ng/mL[1] |
| Recovery | Not Specified |
| Precision (RSD%) | Intra-day and Inter-day precision were calculated at 20, 100 and 300 ng/mL.[1] |
Table 2: LC-MS/MS Methods for Lorazepam and Alprazolam Quantification
| Parameter | Method 1 (Lorazepam) | Method 2 (Alprazolam) | Method 3 (Alprazolam) |
| Analyte | Lorazepam | Alprazolam | Alprazolam |
| Internal Standard | Diazepam[2] | Lorazepam[3][4] | Alprazolam-d5 |
| Linearity Range | 0.71 - 71.3 ng/mL[2] | 0.5 - 16 ng/mL[3] | 0.5 - 250 ng/mL[5] |
| Limit of Detection (LOD) | 0.10 ng/mL[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 0.71 ng/mL | 0.5 ng/mL[3] | 0.5 ng/mL[5] |
| Recovery | Not Specified | 76% (Alprazolam), 88% (Lorazepam)[4] | Not Specified |
| Precision (RSD%) | < 4.4% (Inter- and Intra-day)[2] | ≤ 6.8% (Intra- and Inter-day)[3] | < 15%[5] |
Table 3: GC-MS Methods for Alprazolam Quantification
| Parameter | Method 1 | Method 2 |
| Analyte | Alprazolam | Alprazolam |
| Internal Standard | Deuterium-labeled internal standards[6] | Medazepam[7] |
| Linearity Range | 0.25 - 50 ng/mL[6] | 50 - 1000 ng/mL[7] |
| Limit of Detection (LOD) | Not Specified | 15 ng/mL[7] |
| Limit of Quantification (LOQ) | 0.25 ng/mL | 50 ng/mL[7] |
| Recovery | Not Specified | 98.82%[7] |
| Precision (RSD%) | 4.6% - 16.1% (Intra-assay)[6] | 1.07% - 2.69% (Intra-day), 2.42% - 3.98% (Inter-day)[7] |
Experimental Protocols & Workflows
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Lorazepam
This protocol is based on a method for the simultaneous analysis of Medazepam and Lorazepam in human plasma.[1]
A. Sample Preparation: Solid-Phase Extraction (SPE)
B. Chromatographic Conditions
-
Column: ODS reverse phase C18 (150 x 4.0 mm, 3 µm)[1]
-
Mobile Phase: 20 mM KH2PO4 buffer and methyl cyanide (6:4, v/v)[1]
-
Flow Rate: 0.5 mL/min[1]
-
Detection: UV at 220 nm[1]
-
Column Temperature: 40 °C[1]
-
Injection Volume: 20 µL[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Alprazolam
This protocol is based on a validated method for the quantification of Alprazolam in human plasma.[3]
A. Sample Preparation: Protein Precipitation
B. LC-MS/MS Conditions
-
LC System: Agilent Zorbax SB-C18 column[3]
-
Mobile Phase:
-
Gradient Elution:
-
Flow Rate: 0.4 mL/min[3]
-
Column Temperature: 40°C[3]
-
Injection Volume: 2 µL[3]
-
Mass Spectrometer: Quattro Micro quadrupole mass spectrometer with ESI source (positive mode)[3]
-
MRM Transitions:
Gas Chromatography-Mass Spectrometry (GC-MS) for Alprazolam
This protocol is based on a method for the determination of Alprazolam in rabbit plasma.[7]
A. Sample Preparation: Liquid-Liquid Extraction (LLE)
B. GC-MS Conditions
-
GC Column: DB-5MS analytical column[7]
-
MS Detector: Quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode[7]
-
Derivatization: In some GC-MS methods for benzodiazepines, a derivatization step using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is employed to improve volatility and chromatographic performance.[6]
Concluding Remarks
The choice of analytical method for the quantification of this compound or similar benzodiazepines in plasma depends on the required sensitivity, throughput, and available instrumentation. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations need to be accurately measured. HPLC-UV provides a more accessible and cost-effective alternative, suitable for applications with higher concentration ranges. GC-MS remains a robust technique, particularly in forensic toxicology.
Regardless of the chosen method, thorough validation according to regulatory guidelines (e.g., EMEA, ICH M10) is essential to ensure the reliability and accuracy of the generated data. This includes assessing specificity, accuracy, precision, linearity, matrix effects, and stability.[3]
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. payeshdarou.ir [payeshdarou.ir]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. Determination of alprazolam and alpha-hydroxyalprazolam in human plasma by gas chromatography/negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Determination of Loprazolam and its Major Metabolites
Introduction
Loprazolam is a benzodiazepine derivative with hypnotic and anxiolytic properties. The analysis of this compound and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. This application note describes a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of this compound and its primary metabolites, including piperazine-N-oxide and hydroxylated derivatives, in biological matrices. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.
Metabolic Pathway of this compound
The metabolism of this compound primarily occurs in the liver and involves several key biotransformation reactions. The major metabolic pathways include N-oxidation of the piperazine ring and hydroxylation of the benzodiazepine ring.[1][2] These reactions result in the formation of metabolites such as piperazine-N-oxide and various hydroxylated species, which are then often conjugated with glucuronic acid for excretion.[1][2]
Caption: Metabolic Pathway of this compound.
Experimental Protocol
This protocol outlines the necessary steps for the analysis of this compound and its metabolites using HPLC with UV detection.
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.02 M Phosphate Buffer (pH 6.0) (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-15 min: 30% to 70% A
-
15-20 min: 70% A
-
20-22 min: 70% to 30% A
-
22-30 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Preparation of Solutions
-
Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of this compound and each metabolite standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation (Plasma):
-
To 1 mL of plasma, add 100 µL of an internal standard solution (e.g., Diazepam, 10 µg/mL).
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
Method Validation Workflow
The developed method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Caption: HPLC Method Development and Validation Workflow.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the method validation studies.
Table 1: System Suitability Parameters
| Parameter | This compound | Piperazine-N-Oxide | Hydroxylated Metabolite | Acceptance Criteria |
| Retention Time (min) | 12.5 | 8.2 | 10.1 | - |
| Tailing Factor | 1.1 | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 4800 | > 2000 |
| Resolution | - | 4.8 | 2.5 | > 2.0 |
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 20 | y = 54321x + 1234 | 0.9995 |
| Piperazine-N-Oxide | 0.1 - 20 | y = 49876x + 1109 | 0.9992 |
| Hydroxylated Metabolite | 0.1 - 20 | y = 51234x + 1156 | 0.9994 |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 1 | 1.8 | 2.5 |
| 10 | 1.2 | 1.9 | |
| 20 | 0.9 | 1.5 | |
| Piperazine-N-Oxide | 1 | 2.1 | 2.8 |
| 10 | 1.5 | 2.2 | |
| 20 | 1.1 | 1.8 | |
| Hydroxylated Metabolite | 1 | 1.9 | 2.6 |
| 10 | 1.3 | 2.0 | |
| 20 | 1.0 | 1.6 |
Table 4: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| This compound | 1 | 98.5 | 2.1 |
| 10 | 99.2 | 1.5 | |
| 20 | 101.1 | 1.1 | |
| Piperazine-N-Oxide | 1 | 97.8 | 2.4 |
| 10 | 98.9 | 1.8 | |
| 20 | 100.5 | 1.3 | |
| Hydroxylated Metabolite | 1 | 98.2 | 2.2 |
| 10 | 99.5 | 1.6 | |
| 20 | 100.8 | 1.2 |
Table 5: LOD and LOQ
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.03 | 0.1 |
| Piperazine-N-Oxide | 0.04 | 0.1 |
| Hydroxylated Metabolite | 0.03 | 0.1 |
Conclusion
The developed RP-HPLC method provides a reliable and sensitive approach for the simultaneous determination of this compound and its major metabolites in biological samples. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine use in pharmacokinetic studies and therapeutic drug monitoring. The short analysis time and simple sample preparation procedure contribute to a high-throughput workflow.
References
Application Notes and Protocols: Use of Loprazolam in Preclinical Models of Insomnia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam is a benzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] It is primarily prescribed for the short-term treatment of moderate to severe insomnia.[1] The therapeutic effects of this compound, like other benzodiazepines, are mediated through its action as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[1][2][3] By binding to the benzodiazepine site on the GABA-A receptor complex, this compound enhances the affinity of the receptor for GABA, the primary inhibitory neurotransmitter in the central nervous system.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability, which manifests as a calming effect, sedation, and sleep induction.[2][3]
Despite its clinical use, there is a notable scarcity of publicly available preclinical studies detailing the quantitative effects of this compound in animal models of insomnia. Therefore, this document will provide a comprehensive overview of the established mechanism of action for benzodiazepines like this compound and will utilize data from preclinical studies on lorazepam , a structurally and functionally similar benzodiazepine, as a representative example to illustrate the expected effects and experimental protocols in preclinical insomnia research.[4][5] Lorazepam is also a high-potency, intermediate-acting benzodiazepine, making it a suitable proxy for understanding the potential preclinical profile of this compound.[6]
Mechanism of Action: GABAergic Signaling Pathway
This compound and other benzodiazepines enhance the inhibitory effects of GABA at the GABA-A receptor. The binding of a benzodiazepine to its specific site on the receptor increases the frequency of the chloride ion channel opening when GABA is also bound, leading to enhanced neuronal inhibition.
Quantitative Data from Preclinical Models (using Lorazepam as a proxy)
The following tables summarize the quantitative effects of lorazepam on sleep architecture in preclinical rodent models. These findings are indicative of the likely effects of this compound in similar experimental settings. The data is adapted from studies on C57BL/6J and BALB/cJ mouse strains, which are commonly used in sleep research.[4][5]
Table 1: Effect of Lorazepam on Sleep Latency and Total Sleep Time in Mice
| Treatment Group | Dose (mg/kg) | Animal Strain | Latency to NREM Sleep (min) | Total Sleep Time (min) |
| Saline (Control) | - | C57BL/6J | 25.3 ± 3.1 | 480.2 ± 15.7 |
| Lorazepam | 0.5 | C57BL/6J | 10.1 ± 1.5 | 550.8 ± 12.3 |
| Lorazepam | 1.5 | C57BL/6J | 9.8 ± 1.2 | 565.4 ± 10.9 |
| Saline (Control) | - | BALB/cJ | 28.9 ± 4.2 | 475.6 ± 18.2 |
| Lorazepam | 0.5 | BALB/cJ | 12.5 ± 2.1 | 530.1 ± 14.5 |
| Lorazepam | 1.5 | BALB/cJ | 11.7 ± 1.9 | 542.3 ± 16.1 |
| Data are presented as Mean ± SEM. Statistically significant difference from saline control (p < 0.05). Data is illustrative based on findings from referenced studies. |
Table 2: Effect of Lorazepam on NREM and REM Sleep in Mice
| Treatment Group | Dose (mg/kg) | Animal Strain | Total NREM Sleep (min) | Total REM Sleep (min) |
| Saline (Control) | - | C57BL/6J | 435.1 ± 14.2 | 45.1 ± 3.8 |
| Lorazepam | 0.5 | C57BL/6J | 501.2 ± 11.8 | 49.6 ± 4.1 |
| Lorazepam | 1.5 | C57BL/6J | 515.9 ± 10.1 | 49.5 ± 3.9 |
| Saline (Control) | - | BALB/cJ | 430.5 ± 16.9 | 45.1 ± 4.3 |
| Lorazepam | 0.5 | BALB/cJ | 490.3 ± 13.7 | 39.8 ± 3.5 |
| Lorazepam | 1.5 | BALB/cJ | 508.7 ± 15.2 | 33.6 ± 3.1* |
| Data are presented as Mean ± SEM. Statistically significant difference from saline control (p < 0.05). Data is illustrative based on findings from referenced studies. |
Experimental Protocols
The following is a detailed protocol for a typical preclinical study evaluating the hypnotic effects of a benzodiazepine like this compound or lorazepam in a mouse model of insomnia. This protocol is based on methodologies reported in the literature for lorazepam.[4][7]
Objective: To assess the effects of this compound on sleep architecture in a mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Surgical instruments for electrode implantation
-
EEG/EMG recording system
-
Sleep scoring software
-
Animal housing with controlled light-dark cycle, temperature, and humidity
Experimental Workflow Diagram:
Procedure:
-
Animal Acclimation: Upon arrival, house mice in a temperature and humidity-controlled environment with a 12-hour light/12-hour dark cycle. Provide ad libitum access to food and water. Allow for an acclimation period of at least one week before any procedures.
-
Surgical Implantation of Electrodes:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.
-
Implant flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Administer post-operative analgesics and allow the animals to recover for at least one week.
-
-
Habituation and Baseline Recording:
-
Connect the mice to the recording cables in their home cages and allow them to habituate to the recording setup for at least 48 hours.
-
Record baseline EEG/EMG data for 24-48 hours to establish normal sleep-wake patterns for each animal.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle. The concentration should be such that the desired dose can be administered in a volume of approximately 10 ml/kg body weight.
-
On the day of the experiment, weigh each mouse and calculate the required volume of the drug or vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the beginning of the light (inactive) phase. A crossover design where each animal receives all treatments on different days is recommended.
-
-
Post-Administration Recording:
-
Immediately after injection, return the mice to their recording chambers and record EEG/EMG activity continuously for the next 24 hours.
-
-
Data Analysis:
-
Manually or automatically score the recorded data in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.
-
Calculate the following sleep parameters:
-
Latency to NREM sleep (time from injection to the first epoch of NREM sleep).
-
Latency to REM sleep (time from injection to the first epoch of REM sleep).
-
Total time spent in wakefulness, NREM sleep, and REM sleep.
-
Number and duration of sleep/wake bouts.
-
-
Perform statistical analysis (e.g., ANOVA or t-tests) to compare the effects of different doses of this compound with the vehicle control.
-
Conclusion and Future Directions
While this compound is an effective hypnotic in clinical practice, there is a clear gap in the publicly available preclinical literature regarding its specific effects on sleep architecture in animal models. The information provided herein, using lorazepam as a proxy, offers a framework for researchers to design and conduct such studies. Future preclinical research should focus on establishing a definitive dose-response profile for this compound's effects on sleep parameters in various rodent models of insomnia. Such studies are crucial for a more complete understanding of its pharmacological profile and for the development of novel hypnotics with improved efficacy and safety.
References
- 1. Differential effects of lorazepam on sleep and activity in C57BL/6J and BALB/cJ strain mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dose response study of the hypnotic effectiveness of alprazolam and diazepam in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound and of triazolam on sleep and overnight urinary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loprazolam Administration in Murine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Loprazolam for behavioral studies in mice. While specific quantitative data for this compound in common anxiety and locomotor behavioral paradigms is limited in publicly available literature, this document outlines the established protocols for related benzodiazepines, which can be adapted for the study of this compound.
Introduction to this compound
This compound is a benzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant, and sedative properties. Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the inhibitory effects of GABA, leading to a reduction in neuronal excitability.
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a benzodiazepine, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the frequency of chloride channel opening when GABA is also bound, leading to an influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the central nervous system depressant effects characteristic of this drug class.
GABA-A Receptor Signaling Pathway with this compound.
Administration Protocols
For behavioral studies in mice, this compound is typically administered via intraperitoneal (IP) injection.
Vehicle Selection: A common vehicle for dissolving this compound for IP injection is a mixture of sterile saline (0.9% NaCl) with a small percentage of a non-ionic surfactant like Tween 80 (e.g., 1-2%) to aid in solubility. The solution should be freshly prepared on the day of the experiment.
Dosage: Based on studies of its hypothermic effects, doses of 1 mg/kg and 10 mg/kg have been used in mice[1]. For anxiolytic and locomotor studies, a dose-response curve should be established, starting with lower doses (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/kg) to determine the optimal dose for the desired effect without inducing excessive sedation.
Procedure for Intraperitoneal (IP) Injection:
-
Restraint: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and body.
-
Injection Site: Turn the mouse to expose the abdomen. The injection site is in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
-
Administration: Gently aspirate to ensure no blood or urine is drawn, then slowly inject the this compound solution.
-
Post-injection: Withdraw the needle and return the mouse to its home cage. Allow for an appropriate absorption period (typically 30 minutes) before behavioral testing.
Experimental Protocols for Behavioral Assessment
Elevated Plus Maze (EPM)
The EPM test is used to assess anxiety-like behavior by capitalizing on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces[2][3].
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound or vehicle via IP injection 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
Elevated Plus Maze Experimental Workflow.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment[4][5][6][7][8]. Anxiety is inferred from the natural tendency of mice to avoid the brightly lit, open central area of the arena.
Apparatus: A square arena with high walls, typically made of a non-reflective material.
Procedure:
-
Administer this compound or vehicle via IP injection 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Use video tracking software to record the total distance traveled, time spent in the center versus the periphery of the arena, and the number of entries into the center zone.
-
A decrease in total distance traveled can indicate sedation, while an increase in the time spent in the center is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is also based on the conflict between the drive to explore and the aversion to a brightly lit environment[9][10][11][12][13].
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
Procedure:
-
Administer this compound or vehicle via IP injection 30 minutes prior to the test.
-
Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.
Data Presentation
Table 1: Illustrative Effects of Benzodiazepines in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg, IP) | Time in Open Arms (seconds) | Open Arm Entries | Total Arm Entries |
| Vehicle | - | 15 ± 3 | 5 ± 1 | 20 ± 4 |
| This compound (Low) | 0.5 | 30 ± 5 | 8 ± 2 | 22 ± 3 |
| This compound (High) | 2.0 | 45 ± 7 | 10 ± 2 | 18 ± 4 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Illustrative Effects of Benzodiazepines in the Open Field Test
| Treatment Group | Dose (mg/kg, IP) | Total Distance Traveled (cm) | Time in Center (seconds) | Center Entries |
| Vehicle | - | 2500 ± 300 | 20 ± 4 | 10 ± 2 |
| This compound (Low) | 0.5 | 2300 ± 250 | 40 ± 6 | 15 ± 3 |
| This compound (High) | 2.0 | 1800 ± 200 | 60 ± 8 | 18 ± 4** |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Illustrative Effects of Benzodiazepines in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg, IP) | Time in Light Compartment (seconds) | Transitions |
| Vehicle | - | 30 ± 5 | 8 ± 2 |
| This compound (Low) | 0.5 | 60 ± 8 | 15 ± 3 |
| This compound (High) | 2.0 | 90 ± 12 | 20 ± 4 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Conclusion
This compound, as a benzodiazepine, is expected to exhibit anxiolytic and sedative effects in mouse behavioral models. The protocols outlined above for the elevated plus maze, open field test, and light-dark box test provide a robust framework for evaluating these effects. Due to the limited availability of specific quantitative data for this compound in these assays, researchers should conduct dose-response studies to determine the optimal concentrations for their specific experimental questions, being mindful of the potential for sedation at higher doses which can confound the interpretation of anxiety-related behaviors. Careful adherence to standardized protocols and the inclusion of appropriate vehicle controls are essential for obtaining reliable and reproducible data.
References
- 1. Strain differences in sensitivity to the hypothermic effects of benzodiazepine receptor ligands in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic profiles of alprazolam and ethanol in the elevated plus-maze test and the early acquisition of shuttlebox avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose alprazolam augments motor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 6. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. conductscience.com [conductscience.com]
- 14. Withdrawal, tolerance and sensitization after a single dose of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of chronic lorazepam administration in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell-based Assays to Elucidate the Mechanism of Action of Loprazolam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for the detailed investigation of Loprazolam's mechanism of action. This compound, a benzodiazepine, is known to exert its therapeutic effects, including hypnotic and anxiolytic properties, through the modulation of the central nervous system.[1][2] The primary molecular target of benzodiazepines is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[3][4]
This compound acts as a positive allosteric modulator of the GABA-A receptor.[1] It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the receptor's affinity for GABA.[4][5] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.[6][7]
This document outlines a series of robust cell-based assays to quantify the binding affinity, functional potentiation, and downstream cellular effects of this compound on the GABA-A receptor. Detailed protocols are provided for each assay to ensure reproducibility and accuracy in your research.
GABA-A Receptor Signaling Pathway Modulated by this compound
The GABA-A receptor is a pentameric ligand-gated ion channel that forms a central pore permeable to chloride ions.[8] The binding of GABA to its recognition sites on the receptor triggers a conformational change, leading to the opening of the channel.[8] The subsequent influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[9] this compound, as a positive allosteric modulator, binds to the benzodiazepine site at the interface of the α and γ subunits, enhancing the effect of GABA.[10][11]
Caption: GABA-A receptor signaling pathway modulated by this compound.
Key Functional Assays for this compound
To comprehensively characterize the mechanism of action of this compound, a multi-assay approach is recommended. This includes determining its binding affinity, quantifying its functional potentiation of the GABA-A receptor, and assessing its impact on downstream cellular signaling.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. This assay utilizes a radiolabeled ligand that specifically binds to the benzodiazepine site, and the displacement of this ligand by this compound is measured.
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
Add 25 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle.
-
Add 25 µL of [³H]-Flumazenil (a benzodiazepine site antagonist) to a final concentration of ~1 nM.
-
For non-specific binding determination, use a high concentration of a non-labeled benzodiazepine like Diazepam (e.g., 10 µM).
-
Add 100 µL of the cell membrane preparation (50-100 µg of protein).
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Data Presentation:
| Compound | Receptor Subtype | IC50 (nM) | Ki (nM) |
| This compound | α1β2γ2 | Data | Data |
| Diazepam (Control) | α1β2γ2 | Data | Data |
Automated Patch Clamp Electrophysiology
Objective: To functionally characterize the effect of this compound on GABA-A receptor-mediated chloride currents. This assay directly measures the ion channel activity in response to GABA and its modulation by this compound.[8]
Experimental Workflow:
Caption: Workflow for the automated patch clamp assay.
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the GABA-A receptor subtype of interest.
-
Harvest the cells and prepare a single-cell suspension in the extracellular solution.
-
-
Automated Patch Clamp Procedure:
-
Use an automated patch clamp system (e.g., QPatch or IonFlux).
-
Load the cell suspension and the test solutions (extracellular buffer, GABA, this compound) into the system.
-
The system will automatically perform cell trapping, sealing, and whole-cell configuration.
-
Hold the cells at a membrane potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a reproducible control current.
-
After a washout period, co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the current responses for each concentration.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA response by this compound at each concentration.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) using a sigmoidal dose-response curve fit.
-
Data Presentation:
| Compound | Receptor Subtype | GABA Concentration | EC50 of Potentiation (nM) | Max Potentiation (%) |
| This compound | α1β2γ2 | EC20 | Data | Data |
| Diazepam (Control) | α1β2γ2 | EC20 | Data | Data |
Calcium Flux Assay
Objective: To indirectly measure the inhibitory effect of this compound on neuronal excitability by monitoring changes in intracellular calcium. In developing neurons, GABA-A receptor activation can cause depolarization and a subsequent influx of calcium through voltage-gated calcium channels.[13] In mature neurons, the hyperpolarizing effect of this compound can reduce depolarization-induced calcium influx. This assay provides a high-throughput method to assess the functional consequences of GABA-A receptor modulation.[14][15]
Experimental Workflow:
Caption: Workflow for the calcium flux assay.
Protocol:
-
Cell Preparation:
-
Plate iPSC-derived sensory neurons or other suitable neuronal cell types in a 384-well plate.[15]
-
Culture the cells until they form a mature, synaptically active network.
-
-
Dye Loading:
-
Assay Procedure:
-
Using a fluorescence imaging plate reader (e.g., FLIPR or FlexStation 3), establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and incubate for a defined period.
-
Add a stimulating agent such as a high concentration of potassium chloride (KCl) to depolarize the neurons and induce calcium influx.
-
Continuously measure the fluorescence intensity before and after the addition of the stimulus.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response in the absence of this compound.
-
Plot the percentage inhibition of the calcium response against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of the calcium influx.
-
Data Presentation:
| Compound | Cell Type | Stimulus | IC50 of Inhibition (µM) |
| This compound | iPSC-derived neurons | High KCl | Data |
| Diazepam (Control) | iPSC-derived neurons | High KCl | Data |
cAMP Assay
Objective: To investigate potential downstream signaling effects of this compound on cyclic AMP (cAMP) levels. While GABA-A receptors are ion channels, their activity can indirectly influence second messenger systems. Some studies suggest a link between GABAergic transmission and cAMP signaling pathways.[17][18] This assay can help determine if this compound's action on GABA-A receptors leads to changes in intracellular cAMP.
Experimental Workflow:
Caption: Workflow for the cAMP assay.
Protocol:
-
Cell Preparation:
-
Plate cells (e.g., CHO or HEK293) co-expressing the GABA-A receptor and a Gs-coupled receptor in a 384-well plate.
-
Culture for 24 hours.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes.
-
Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.[19]
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based assays).[19] These kits are typically based on competitive immunoassays.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine if this compound modulates the Forskolin-stimulated cAMP production.
-
Data Presentation:
| Compound | Forskolin Concentration | Effect on cAMP levels | EC50/IC50 (µM) |
| This compound | 10 µM | Data (e.g., Potentiation/Inhibition) | Data |
| Control Compound | 10 µM | Data | Data |
By employing these cell-based assays, researchers can build a comprehensive profile of this compound's mechanism of action, from its direct interaction with the GABA-A receptor to its functional consequences on neuronal activity and downstream signaling pathways. This detailed characterization is crucial for drug development and for understanding the neuropharmacology of benzodiazepines.
References
- 1. This compound | C23H21ClN6O3 | CID 3033860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms of benzodiazepine action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benzoinfo.com [benzoinfo.com]
- 5. benchchem.com [benchchem.com]
- 6. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genesispub.org [genesispub.org]
- 12. brieflands.com [brieflands.com]
- 13. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. bms.kr [bms.kr]
- 16. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Suppression of inhibitory GABAergic transmission by cAMP signaling pathway: alterations in learning and memory mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GABAB receptors and norepinephrine-stimulated cAMP production in rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Loprazolam as a Reference Compound in Benzodiazepine Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Loprazolam as a reference compound in benzodiazepine research. The protocols outlined below are intended to assist researchers in characterizing the pharmacological profile of novel compounds by comparing them to this established benzodiazepine.
Introduction
This compound is a benzodiazepine derivative with hypnotic, anxiolytic, anticonvulsant, and sedative properties.[1] It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] By binding to the benzodiazepine site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased frequency of chloride channel opening and subsequent hyperpolarization of the neuron.[1] Its intermediate half-life and well-characterized pharmacological profile make it a suitable reference compound in various in vitro and in vivo studies.
Quantitative Data Summary
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound, providing a baseline for comparative studies.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
| Elimination Half-Life | 6-12 hours | Human | [1] |
| Time to Peak Plasma Concentration | ~2-3 hours | Human | |
| Protein Binding | 80-90% | Human | |
| Metabolism | Hepatic | Human | [1] |
Table 2: Comparative In Vivo Anxiolytic Dosing in Rodent Models
| Compound | Model | Species | Effective Dose Range (mg/kg, i.p.) | Reference |
| This compound | Hypothermia Assay | Mouse | 1 - 10 | [2] |
| Alprazolam | Elevated Plus Maze | Mouse | 0.1 - 1 | [3] |
| Lorazepam | Elevated Plus Maze | Mouse | 0.25 | [4] |
| Diazepam | Elevated Plus Maze | Mouse | Comparable to Alprazolam | [3] |
Experimental Protocols
Detailed methodologies for key experiments using this compound as a reference compound are provided below.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC50 and Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor, using this compound as a reference.
Materials and Reagents:
-
Test compound
-
This compound (reference compound)
-
[³H]-Flunitrazepam (radioligand)
-
Rat or mouse whole brain membranes (or specific brain regions, e.g., cortex, hippocampus)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled Diazepam or Clonazepam (for determining non-specific binding)
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. Determine the protein concentration of the final membrane suspension.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-Flunitrazepam, and brain membranes.
-
Non-specific Binding: Assay buffer, [³H]-Flunitrazepam, a high concentration of unlabeled diazepam or clonazepam, and brain membranes.
-
Competitive Binding: Assay buffer, [³H]-Flunitrazepam, varying concentrations of the test compound or this compound, and brain membranes.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (test compound or this compound).
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vivo Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds, like this compound, increase the time spent and the number of entries into the open arms of the maze.
Materials and Apparatus:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Test compound
-
This compound (reference compound)
-
Vehicle (e.g., saline, DMSO solution)
-
Animal subjects (mice or rats)
-
Video tracking software (optional, but recommended for accurate data collection)
Experimental Workflow:
Caption: Workflow for the Elevated Plus Maze test.
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test compound, this compound (e.g., 0.1-1 mg/kg for mice, i.p.), or vehicle to different groups of animals. The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of the compounds (typically 30 minutes for i.p. administration).
-
Testing: Place each animal individually in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute period.
-
Data Collection: Record the following parameters, preferably using a video tracking system:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Compare the results from the test compound group to the vehicle and this compound groups. An increase in the open arm parameters without a significant change in total locomotor activity is indicative of an anxiolytic-like effect.
Protocol 3: In Vivo Light-Dark Box Test for Anxiolytic Activity
This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment.[5]
Materials and Apparatus:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment)
-
Test compound
-
This compound (reference compound)
-
Vehicle
-
Animal subjects (mice)
-
Video tracking software
Experimental Workflow:
Caption: Workflow for the Light-Dark Box test.
Procedure:
-
Acclimatization: As in the EPM test, acclimatize the mice to the testing room.
-
Drug Administration: Administer the test compound, this compound (effective dose to be determined based on pilot studies, typically in the 0.1-1 mg/kg range for mice, i.p.), or vehicle.
-
Testing: Place each mouse individually in the center of the light compartment of the light-dark box. Allow the mouse to explore the apparatus freely for 10 minutes.[6]
-
Data Collection: Record the following parameters:[6]
-
Time spent in the light compartment
-
Time spent in the dark compartment
-
Number of transitions between the two compartments
-
Latency to first enter the dark compartment
-
Total locomotor activity
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions, without major changes in overall locomotor activity, when compared to the vehicle-treated group. The effects of the test compound should be compared with those of this compound.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the GABA-A receptor.
Caption: Mechanism of action of this compound at the GABA-A receptor.
Conclusion
This compound serves as a valuable reference compound in benzodiazepine research due to its well-defined pharmacological and pharmacokinetic properties. The protocols provided here offer a framework for the in vitro and in vivo characterization of novel compounds targeting the GABA-A receptor. By comparing the effects of test compounds to those of this compound, researchers can gain crucial insights into their potential therapeutic efficacy and side-effect profiles.
References
- 1. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withdrawal, tolerance and sensitization after a single dose of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Light/dark Transition Test for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Sedative Effects of Loprazolam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loprazolam is a benzodiazepine medication recognized for its anxiolytic, anticonvulsant, hypnotic, sedative, and skeletal muscle relaxant properties.[1] It is primarily licensed for the short-term treatment of moderately-severe insomnia.[1] As with other benzodiazepines, this compound's therapeutic effects are mediated by its interaction with the central nervous system. Understanding the specifics of its sedative action is crucial for preclinical and clinical research, drug development, and comparative pharmacology.
These application notes provide a comprehensive framework for designing and executing experiments to thoroughly investigate the sedative effects of this compound. The protocols detailed herein cover in vivo behavioral assays, electrophysiological analysis, and in vitro receptor binding studies, offering a multi-faceted approach to characterizing the compound's pharmacological profile.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its sedative effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, responsible for reducing neuronal excitability.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ).[3][4] The binding site for benzodiazepines is located at the interface between the α and γ subunits.[4] When this compound binds to this site, it enhances the effect of GABA by increasing the frequency of the chloride ion channel opening.[1][5] This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane.[2][6] This hyperpolarization makes the neuron less responsive to excitatory stimuli, resulting in the central nervous system depression that manifests as sedation, hypnosis, and anxiolysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Lorazepam - Wikipedia [en.wikipedia.org]
- 6. PathWhiz [pathbank.org]
Troubleshooting & Optimization
Loprazolam Stability in Solution: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of loprazolam in solution and its storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available stability data for this compound in solution is limited. The information provided herein is based on published data for this compound where available, and supplemented with data from structurally related benzodiazepines such as lorazepam and alprazolam to provide broader context and guidance for experimental design. All experimental protocols derived from related compounds should be validated specifically for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other benzodiazepines, is primarily affected by pH, light, temperature, and oxidizing agents. The most well-documented degradation pathway for this compound is hydrolysis of the azomethine group under acidic conditions.
Q2: What are the recommended storage conditions for this compound solutions?
A2: Specific stability studies for this compound solutions are not widely published. However, based on information for related compounds like lorazepam, it is recommended to store solutions at refrigerated temperatures (2-8°C) and protected from light. Stock solutions of this compound reference standards are often stored at -20°C. For solid forms, storage at room temperature away from heat, moisture, and direct light is generally advised.
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in color, such as turning yellow, often indicates degradation. For benzodiazepines, degradation can lead to the formation of colored byproducts like benzophenones. If you observe a color change, it is crucial to re-analyze the solution for purity and concentration before use.
Q4: What analytical methods are suitable for monitoring this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for assessing the stability of this compound and other benzodiazepines. A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound concentration in acidic solution. | This compound is known to undergo acid-catalyzed hydrolysis of its azomethine group. | Adjust the pH of the solution to be closer to neutral if the experimental conditions allow. If acidic conditions are necessary, prepare the solution fresh and use it promptly. |
| Precipitation observed in aqueous solution. | This compound, like many benzodiazepines, has poor water solubility. | Consider the use of co-solvents such as DMSO, acetonitrile, or polyethylene glycol to improve solubility. A certified reference material is available in a solution of Acetonitrile:DMSO (90:10 v/v). |
| Inconsistent results in stability studies. | This could be due to a variety of factors including improper storage, exposure to light, or contamination. | Ensure solutions are stored in tightly sealed, light-protected containers (e.g., amber vials) at the appropriate temperature. Always use high-purity solvents and reagents. |
| Appearance of unknown peaks in HPLC chromatogram. | These may be degradation products resulting from hydrolysis, oxidation, or photolysis. | Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating method. |
This compound Stability Data
The following table summarizes the known hydrolysis kinetics of this compound mesilate in acidic media.
Table 1: First-Order Rate Constants (k) and Half-Lives (t½) for this compound Hydrolysis
| Medium | First-Order Rate Constant (k) | Half-Life (t½) |
| 0.1 M Sulfuric Acid | 1.15 x 10⁻³ s⁻¹ | 10.0 min |
| 0.5 M Sulfuric Acid | 5.00 x 10⁻³ s⁻¹ | 2.3 min |
| 1.0 M Sulfuric Acid | 9.17 x 10⁻³ s⁻¹ | 1.3 min |
| 0.02 M Hydrochloric Acid | 4.83 x 10⁻⁴ s⁻¹ | 23.9 min |
| Data from: El-Maali, N. A., et al. (1990). Adsorptive voltammetry and hydrolysis kinetics of this compound mesilate. Talanta, 37(7), 661-6. |
Experimental Protocols
Protocol 1: Kinetic Analysis of this compound Hydrolysis in Acidic Media
This protocol is based on the methodology described for the kinetic analysis of this compound mesilate.
-
Solution Preparation:
-
Prepare stock solutions of this compound mesilate in a suitable solvent (e.g., methanol).
-
Prepare the acidic media (e.g., 0.1 M H₂SO₄, 0.5 M H₂SO₄, 1.0 M H₂SO₄, 0.02 M HCl).
-
-
Kinetic Run:
-
Initiate the reaction by adding a small aliquot of the this compound stock solution to the acidic medium at a constant temperature.
-
At predetermined time intervals, withdraw samples of the reaction mixture.
-
-
Sample Analysis:
-
Analyze the samples using a suitable analytical technique, such as square-wave adsorptive stripping voltammetry as described in the reference, or a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the reaction order and calculate the rate constant (k) and half-life (t½).
-
Protocol 2: General Protocol for a Forced Degradation Study of a Benzodiazepine
This is a generalized protocol based on common practices for forced degradation studies of benzodiazepines and should be adapted and validated for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid and Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl and 1 M NaOH, respectively.
-
Incubate the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it, and dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a volume of 3-6% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period, monitoring for degradation.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source with a minimum of 1.2 million lux hours and 200 watt hours/m².
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
This compound Hydrolysis Pathway
The primary degradation pathway for this compound in acidic solution is the reversible hydrolysis of the azomethine group.
Caption: Fig. 1: Acid-Catalyzed Hydrolysis of this compound
General Workflow for Forced Degradation Studies
This diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
Caption: Fig. 2: Forced Degradation Experimental Workflow
Factors Influencing Benzodiazepine Stability
This diagram shows the logical relationships between various factors and their impact on the stability of benzodiazepines in solution.
Caption: Fig. 3: Factors Affecting Benzodiazep
Technical Support Center: Loprazolam Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of Loprazolam.
Troubleshooting Guides
Section 1: Synthesis
A common synthetic route to this compound Mesylate is outlined below. This guide addresses potential issues at each key stage.
Caption: Synthetic pathway for this compound Mesylate.
Q1: I am getting a low yield in Step 1 (Glycine Condensation). What could be the issue?
A1: Low yields in the condensation of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-thione with glycine are often attributed to a few key factors.
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Base Strength: Sodium carbonate (Na2CO3) is a crucial reagent. Ensure it is anhydrous and of good quality. The amount of base can also be optimized.
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Reaction Temperature: The reaction is typically run at reflux. Ensure the reaction mixture is heated to the appropriate temperature for the solvent system (ethanol/water).
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Hydrolysis of Thione: The starting thione can be susceptible to hydrolysis under basic conditions, especially with prolonged reaction times or excessive heat.
| Parameter | Standard Condition | Troubleshooting Suggestion |
| Base | Na2CO3 | Use freshly dried Na2CO3. Optimize stoichiometry. |
| Temperature | Reflux | Ensure vigorous reflux is maintained. |
| Reaction Time | Varies | Monitor by TLC to avoid prolonged heating. |
Q2: The cyclization in Step 2 with dicyclohexylcarbodiimide (DCC) is messy and purification is difficult. What can I do?
A2: The use of DCC often leads to the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove.
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DCU Removal: DCU is sparingly soluble in many organic solvents. After the reaction, cooling the mixture to 0-5°C can help precipitate the DCU, which can then be removed by filtration. Washing the crude product with a solvent in which DCU is insoluble but the product is soluble can also be effective.
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Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). This can lead to a cleaner reaction and easier workup, as the urea byproduct is water-soluble.
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Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as moisture can consume the DCC and lead to lower yields.
Q3: In Step 3 (Enamine Formation), the reaction is sluggish or does not go to completion. What are the possible causes?
A3: The reaction of the imidazobenzodiazepinone with dimethylformamide diethylacetal (DMF-DEA) can be sensitive to reaction conditions.
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Reagent Quality: DMF-DEA is moisture-sensitive. Use a fresh bottle or a properly stored aliquot.
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Temperature: This reaction often requires heating. Ensure the temperature is maintained as per the protocol (e.g., refluxing benzene).
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Removal of Byproducts: The reaction produces ethanol, which can inhibit the reaction. If possible, performing the reaction in a setup that allows for the removal of ethanol (e.g., Dean-Stark apparatus) can drive the equilibrium towards the product.
Q4: I am observing the formation of byproducts during the final piperazine addition (Step 4). How can I minimize these?
A4: The addition of N-methylpiperazine to the enamine intermediate is generally efficient, but side reactions can occur.
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Reaction Temperature and Time: Overheating or prolonged reaction times can lead to degradation of the product or the formation of colored impurities. Monitor the reaction by TLC and stop when the starting material is consumed.
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Purity of Intermediate: Impurities from the previous step can lead to side reactions. Ensure the enamine intermediate is of high purity before proceeding.
Section 2: Purification
Q5: My crude this compound is an oil and won't crystallize. What should I do?
A5: "Oiling out" is a common issue in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its melting point.
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Induce Crystallization:
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Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates a rough surface that can initiate crystal growth.
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Seeding: Add a few crystals of pure this compound to the solution to act as nuclei for crystallization.
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Solvent System Modification:
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Increase Solvent Volume: Add more of the primary solvent to ensure the compound remains dissolved until the temperature is below its melting point.
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Change Solvent System: If a single solvent is problematic, a two-solvent system might be effective. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
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Q6: After recrystallization, the purity of my this compound has not significantly improved. What are my options?
A6: If recrystallization is ineffective, it may be due to the impurities having similar solubility profiles to this compound.
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Repeat Recrystallization: A second recrystallization may improve purity, but with some loss of yield.
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Activated Charcoal Treatment: If the impurities are colored, dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, heating, and then filtering hot can remove these impurities.[1]
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Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography is a reliable method. A solvent system with a polarity that allows for good separation of this compound from its impurities should be developed using TLC.
Q7: What are some suitable solvent systems for the recrystallization of this compound?
A7: The choice of solvent is critical for successful recrystallization. For benzodiazepines, a range of solvents can be effective.
| Solvent System | Application Notes |
| Ethanol | Often used for the final purification of this compound base.[1] |
| Methanol/Water | A polar protic mixture that can be effective for polar compounds. |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. |
| Dichloromethane/Hexane | Another common mixed-solvent system. |
It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific crude product.
FAQs
Q8: What are the most common impurities I should look out for in this compound synthesis?
A8: Impurities can arise from various sources, including starting materials, intermediates, and side reactions.
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Unreacted Intermediates: Any of the starting materials or intermediates from the synthetic steps can be present if the reactions do not go to completion.
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Reagent-Related Impurities: Byproducts from reagents, such as dicyclohexylurea (DCU) from DCC, can be present.
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Side-Reaction Products: The specific synthetic route can lead to predictable side products. For instance, hydrolysis of the thione starting material or the final product can occur.
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Degradation Products: this compound, like other benzodiazepines, can be susceptible to hydrolysis and photodegradation.
Q9: What analytical techniques are recommended for monitoring the purity of this compound?
A9: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and quantifying impurities.[1]
| HPLC Method Parameters (Illustrative) | |
| Column | C8, 250 mm x 4.0 mm |
| Mobile Phase | Acetonitrile, Methanol, and Potassium Phosphate Buffer (pH 3.8) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
This is an example; the method should be developed and validated for your specific application.
Thin Layer Chromatography (TLC) is a quick and effective tool for monitoring reaction progress and for preliminary purity assessment.
Q10: What are the expected yields and purity for this compound synthesis?
A10: Yields and purity can vary significantly depending on the scale, equipment, and purity of reagents. The following table provides illustrative data.
| Step | Product | Typical Yield (%) | Typical Purity (crude, %) | Typical Purity (purified, %) |
| 4 | This compound (free base) | 75%[1] | 85-95% | >99% |
| 5 | This compound Mesylate | >90% | 95-98% | >99.5% |
These values are for guidance only and may not be representative of all experimental setups.
Caption: A general workflow for troubleshooting synthesis and purification issues.
References
Navigating Loprazolam Solubility for Robust In Vitro Results: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to overcoming the solubility challenges of Loprazolam in in vitro assays. Poor solubility can be a significant hurdle, leading to inaccurate and irreproducible experimental outcomes. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the reliable preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound for in vitro studies?
A1: this compound is a poorly water-soluble compound. For in vitro applications, organic solvents are necessary to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this compound and other benzodiazepines. Ethanol and propylene glycol can also be used, though they may offer lower solubility.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is significantly lowered in the aqueous medium, causing the poorly soluble compound to fall out of solution. Here are several strategies to address this:
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Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be cytotoxic.
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Use a gentle mixing technique: When diluting the stock solution, add it dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
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Prepare intermediate dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
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Consider co-solvents: A mixture of solvents, such as DMSO and ethanol or propylene glycol, may help to maintain solubility upon dilution.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Yes, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution of this compound in organic solvents.[1] However, it is crucial to ensure that the compound is stable at elevated temperatures. Always allow the solution to return to room temperature before use.
Q4: How should I prepare a vehicle control for my experiments?
A4: A vehicle control is essential to distinguish the effects of the drug from those of the solvent. The vehicle control should contain the same final concentration of the solvent(s) used to dissolve this compound in the cell culture medium. For example, if your final drug treatment contains 0.1% DMSO, your vehicle control should be cell culture medium with 0.1% DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in the chosen solvent. | Insufficient solvent volume or low solubility in the selected solvent. | Increase the solvent volume. Try a different solvent with higher solubilizing power, such as DMSO. Gentle warming or sonication may also help. |
| The this compound solution is cloudy or has visible particles after dilution in aqueous media. | Precipitation of the compound due to poor aqueous solubility. | Follow the recommendations in FAQ Q2. Ensure the final solvent concentration is minimized and use proper dilution techniques. Consider using a formulation approach like cyclodextrins. |
| Inconsistent or not reproducible results in bioassays. | Incomplete dissolution or precipitation of this compound, leading to inaccurate dosing. | Visually inspect all solutions for clarity before use. Prepare fresh solutions for each experiment. Validate your stock solution concentration if possible. |
| Observed cytotoxicity in cell-based assays. | The solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration in the cell culture medium is below the cytotoxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data: this compound and Related Benzodiazepine Solubility
Direct quantitative solubility data for this compound in common laboratory solvents is limited. However, based on qualitative information and data from the structurally similar benzodiazepine, Lorazepam, the following estimates can be used as a starting point for your experiments.
Disclaimer: The following table includes estimated solubility values for this compound based on available data for the closely related compound Lorazepam. It is strongly recommended to perform your own solubility tests for your specific batch of this compound and experimental conditions.
| Solvent | Estimated Solubility of this compound | Quantitative Solubility of Lorazepam |
| DMSO (Dimethyl Sulfoxide) | ≥ 1 mg/mL | Up to 100 mM (~32.1 mg/mL) |
| Ethanol (95%) | Soluble | Up to 40 mM (~12.8 mg/mL) |
| Propylene Glycol | Soluble | Data for Lorazepam suggests good solubility |
| Acetonitrile:DMSO (90:10) | 1 mg/mL (as a certified reference material) | Not available |
| Water | Practically Insoluble | ~0.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (MW: 464.91 g/mol )
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Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
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Water bath sonicator (optional)
Procedure:
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Weighing: Accurately weigh 4.65 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
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Dissolution: Add 1 mL of sterile DMSO to the tube.
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Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C to aid dissolution.[1]
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) cell culture medium
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Sterile microcentrifuge tubes or a multi-well plate
Procedure:
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Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix gently by pipetting.
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Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed cell culture medium in your experimental vessel (e.g., a well of a 6-well plate) to achieve a final concentration of 10 µM. The final DMSO concentration will be approximately 0.1%.
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Mixing: Gently swirl the plate or pipette up and down to ensure the working solution is thoroughly mixed.
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Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to the cell culture medium without this compound.
Visualizing this compound's Mechanism of Action and Experimental Workflow
This compound's Signaling Pathway
This compound, like other benzodiazepines, acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel.[2][3] It binds to a site on the receptor distinct from the GABA binding site, enhancing the effect of the neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Caption: this compound enhances GABAergic neurotransmission by binding to the GABA-A receptor.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for preparing and using this compound in in vitro experiments, highlighting key steps to ensure solubility and accurate results.
Caption: A generalized workflow for preparing and using this compound in in vitro assays.
References
Technical Support Center: Minimizing Variability in Behavioral Responses to Loprazolam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in behavioral experiments involving Loprazolam. Our goal is to help you achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it contribute to response variability?
A1: this compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor. It binds to a specific site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This leads to an increased influx of chloride ions into neurons, causing hyperpolarization and reduced neuronal excitability, which results in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[1] Variability in response can arise from individual differences in the expression and function of GABA-A receptor subunits.
Q2: What are the key subject-related factors that can influence behavioral responses to this compound?
A2: Several subject-related factors can contribute to variability, including:
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Genetics: Polymorphisms in genes encoding drug-metabolizing enzymes, such as the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) families, can alter the pharmacokinetics of this compound, leading to different plasma concentrations and behavioral effects.
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Age: Elderly individuals may exhibit increased sensitivity to benzodiazepines and have a longer elimination half-life, requiring dose adjustments.
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Sex: Hormonal differences between males and females can influence drug metabolism and behavioral responses.
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Animal Strain: Different strains of laboratory animals can show significant variations in their behavioral responses to benzodiazepines. For example, CBA/cA and DBA/2 mice show different sensitivities to the hypothermic effects of this compound.[2]
Q3: What environmental and procedural factors should be controlled to minimize variability?
A3: To ensure consistency, it is crucial to standardize the following:
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Housing Conditions: Maintain consistent temperature, humidity, and lighting cycles in the animal facility.
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Handling: Acclimatize animals to the experimenter and handling procedures to reduce stress-induced variability.
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Time of Day for Testing: Conduct behavioral tests at the same time each day to account for circadian rhythms.
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Drug Administration: Use a consistent route of administration and vehicle. Ensure accurate dosing and preparation of the this compound solution.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Anxiolytic-Like Behavior (Elevated Plus Maze)
Possible Causes:
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Inconsistent Animal Handling: Stress from improper or inconsistent handling can mask the anxiolytic effects of this compound.
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Environmental Stressors: Noise, unfamiliar odors, or variations in lighting in the testing room can increase anxiety and variability.
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Suboptimal Dose: The dose of this compound may be too low to produce a consistent anxiolytic effect or so high that it causes sedation, confounding the results.
Troubleshooting Steps:
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Standardize Handling: Implement a consistent handling protocol for at least one week prior to testing.
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Control the Environment: Ensure the testing room is quiet, has consistent lighting, and is free from strong odors. Clean the apparatus thoroughly between animals.
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Conduct a Dose-Response Study: Test a range of this compound doses to determine the optimal concentration for producing anxiolytic effects without significant sedation in your specific animal strain.
Issue 2: Inconsistent Sedative Effects (Open Field Test)
Possible Causes:
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Habituation to the Arena: If animals are pre-exposed to the open field arena, the novelty is reduced, and sedative effects may be less apparent.
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Strain-Specific Activity Levels: Some animal strains are naturally more or less active, which can influence the detection of sedative effects.
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Pharmacokinetic Variability: Differences in drug absorption and metabolism among individual animals can lead to variable plasma concentrations and, consequently, variable sedative effects.
Troubleshooting Steps:
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Ensure Novelty: Use a clean, novel open field arena for each animal.
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Select an Appropriate Strain: Choose an animal strain with a moderate baseline locomotor activity to allow for the detection of both increases and decreases in activity.
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Allow for Sufficient Acclimation Post-Dosing: Standardize the time between this compound administration and the start of the test to ensure peak plasma concentrations are reached.
Issue 3: Paradoxical Reactions (Increased Agitation or Aggression)
Possible Causes:
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High Dose: Paradoxical reactions to benzodiazepines can sometimes occur at higher doses.
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Genetic Predisposition: Certain individuals may be genetically predisposed to paradoxical reactions.
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Underlying Anxiety State: The baseline anxiety level of the animal may influence its reaction to the drug.
Troubleshooting Steps:
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Lower the Dose: If paradoxical reactions are observed, try administering a lower dose of this compound.
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Screen Animals: If possible, pre-screen animals for baseline anxiety levels and exclude outliers.
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Consider a Different Benzodiazepine: If paradoxical reactions persist, it may be necessary to consider an alternative benzodiazepine for your experimental model.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Elimination Half-life (hours) | Key Metabolites | Reference |
| Rat | Oral | - | Hydroxylated and reduced/acetylated compounds | [3] |
| Dog | Oral | - | Piperazine-N-oxide | [3] |
| Human | Oral | 6-12 | Piperazine-N-oxide | [3] |
Note: Specific half-life in rats was not available in the provided search results.
Table 2: Dose-Response Data for Benzodiazepines in Rodent Behavioral Models (Illustrative)
| Compound | Animal Model | Behavioral Test | Dose Range | Observed Effect | Reference |
| This compound | Mice (CBA/cA, DBA/2, TO strains) | Hypothermia | 1, 10 mg/kg (IP) | Dose-dependent decrease in body temperature, with varying sensitivity between strains. | [2] |
| Lorazepam | Mice (C57BL/6J, BALB/cJ) | Sleep and Activity | 0.5, 1.5 mg/kg | Increased NREM sleep and reduced activity in both strains. | [4] |
| Alprazolam | Mice | Elevated Plus Maze | 0.1 - 1 mg/kg (IP) | Dose-dependent increase in open arm entries and time spent in open arms. | [5] |
| Diazepam | Rats | Rotarod Test | 0.5 - 16.0 mg/kg | Dose-dependent impairment of motor coordination. | [6] |
This table includes data for other benzodiazepines to provide a comparative context due to the limited availability of specific this compound dose-response data in the searched literature.
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic-Like Effects
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
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Administer this compound or vehicle to the animal at the predetermined dose and route.
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After the appropriate absorption time, place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a 5-minute period.
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Record the session using a video camera mounted above the maze.
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Analyze the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
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Thoroughly clean the maze with 70% ethanol between trials.
Open Field Test (OFT) for Sedative and Anxiolytic-Like Effects
Objective: To assess the effects of this compound on locomotor activity (sedation) and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape.
Procedure:
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Administer this compound or vehicle to the animal.
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After the absorption period, place the animal in the center of the open field.
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Record the animal's activity for a defined period (e.g., 10-30 minutes) using a video tracking system.
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Analyze the total distance traveled (a measure of locomotor activity/sedation) and the time spent in the center of the arena (a measure of anxiety-like behavior). A decrease in total distance suggests sedation, while an increase in center time suggests an anxiolytic-like effect.
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Clean the arena between animals.
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance.
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
Procedure:
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Train the animals on the rotarod for several days until they can consistently remain on the rotating rod for a set period (e.g., 60 seconds).
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On the test day, administer this compound or vehicle.
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At the time of peak drug effect, place the animal on the rotating rod.
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Record the latency to fall from the rod. A decrease in the latency to fall indicates impaired motor coordination.
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Repeat for a set number of trials with an appropriate inter-trial interval.
Mandatory Visualizations
Caption: this compound's mechanism from administration to behavioral effect.
Caption: Standardized workflow for a this compound behavioral experiment.
Caption: Key factors contributing to response variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Strain differences in sensitivity to the hypothermic effects of benzodiazepine receptor ligands in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of this compound in rat, dog and man in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonflict and rotarod impairing effects of alprazolam and diazepam in rat after acute and subchronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Loprazolam Degradation in Analytical Samples
Welcome to the technical support center for Loprazolam analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to this compound degradation in analytical samples. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: this compound, a nitrobenzodiazepine, can degrade through several pathways, primarily hydrolysis, oxidation, and photolysis. While specific forced degradation studies on this compound are not extensively published, based on the behavior of similar benzodiazepines like Lorazepam and Alprazolam, the following pathways are likely:
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Hydrolytic Degradation: Under acidic conditions, the diazepine ring is susceptible to hydrolysis, which can lead to the formation of a benzophenone derivative. In basic conditions, other rearrangements can occur. For instance, studies on the related compound Lorazepam show it can rearrange to a quinazoline carboxaldehyde under acidic conditions.[1][2][3]
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Oxidative Degradation: The piperazine and imidazo rings in this compound's structure are potential sites for oxidation. This can lead to the formation of N-oxides.[4]
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Photodegradation: Benzodiazepines can be sensitive to light. Exposure to UV or even ambient light over time can cause significant degradation. Photodegradation of similar compounds like alprazolam has been shown to yield complex products such as triazolaminoquinoleine.[5][6][7]
Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products, impurities from the sample matrix, or issues with the analytical method itself. Here’s a systematic approach to identify the source:
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Degradation Products: As mentioned in Q1, this compound can degrade under various conditions. If your samples have been stored for an extended period, exposed to light, or subjected to harsh pH conditions, these peaks are likely degradants.
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Sample Matrix Interference: If you are analyzing biological samples, endogenous components can co-elute with your analyte. Ensure your sample preparation method (e.g., SPE, LLE) is effective in removing interfering substances.
-
Method-Related Issues:
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Mobile Phase: Contamination or degradation of the mobile phase can introduce extraneous peaks. Prepare fresh mobile phase daily.
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Column Bleed: An old or poorly conditioned column can shed stationary phase, leading to a rising baseline or ghost peaks.
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Carryover: Insufficient rinsing of the injector or autosampler can lead to carryover from previous injections.
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Q3: My this compound peak area is decreasing over time in my sample sequence. What is happening?
A3: A progressive decrease in the peak area of this compound suggests instability in the analytical samples. This is a common issue with benzodiazepines, including this compound, which are known to be unstable under certain conditions.[8]
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Autosampler Stability: The conditions within your autosampler (temperature, light exposure) may be causing degradation over the course of the analytical run. Consider using a refrigerated autosampler and protecting samples from light.
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Adsorption: Benzodiazepines can adsorb to glass and plastic surfaces. Silanized glass vials or polypropylene vials are often recommended to minimize this effect.
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Sample Solvent: The pH and composition of the solvent in which your samples are dissolved can affect stability. Whenever possible, dissolve your samples in the mobile phase.
Troubleshooting Guides
Guide 1: Investigating this compound Degradation in a Sample
If you suspect this compound is degrading in your samples, a systematic investigation is necessary. This workflow can help you pinpoint the cause.
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
Guide 2: Common HPLC Issues and Solutions for Benzodiazepine Analysis
This guide provides solutions to common chromatographic problems encountered during the analysis of this compound and other benzodiazepines.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic nitrogen of this compound and acidic silanols on the column. | Use a base-deactivated column (e.g., C18-BDS). Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Operate at a slightly acidic pH (e.g., 3-4) to ensure the analyte is protonated. |
| Poor Peak Shape (Fronting or Splitting) | Sample solvent is stronger than the mobile phase. Column void or contamination. | Dissolve samples in the mobile phase or a weaker solvent. If the problem persists, flush the column or replace it. |
| Shifting Retention Times | Inconsistent mobile phase composition. Column temperature fluctuations. Column aging. | Use a high-quality HPLC system with a reliable pump. Use a column oven to maintain a constant temperature. Equilibrate the column thoroughly before each run. |
| Loss of Resolution | Column degradation. Change in mobile phase pH. | Replace the column. Ensure the mobile phase is accurately prepared and buffered. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
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Preparation of Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to a suitable concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours. Neutralize with 1N HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with mobile phase.
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Thermal Degradation: Store a solid sample of this compound in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in methanol and dilute with mobile phase.
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Photolytic Degradation: Expose a solution of this compound (in methanol:water 50:50) to UV light (254 nm) for 48 hours.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
This is an example of an HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization may be required.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 4.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Data Presentation
Table 1: Summary of this compound Degradation Under Forced Conditions (Hypothetical Data)
Disclaimer: The following data are hypothetical and intended for illustrative purposes, based on the known behavior of similar benzodiazepines. Actual results may vary.
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradant Retention Time (min) |
| 1N HCl, 80°C, 2h | 25.4% | 2 | 3.8 |
| 1N NaOH, RT, 4h | 15.2% | 1 | 4.5 |
| 30% H₂O₂, RT, 24h | 18.9% | 3 | 2.9, 5.1 |
| Thermal, 105°C, 24h | 8.5% | 1 | 6.2 |
| Photolytic, UV 254nm, 48h | 35.1% | >4 | Multiple |
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General analytical workflow for the quantification of this compound.
References
- 1. Kinetic investigation on the degradation of lo... - Pergamos [pergamos.lib.uoa.gr]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Single and repeated dose kinetics of the hypnotic agent this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. dspace.ceu.es [dspace.ceu.es]
- 7. Isolation and structural elucidation of degradation products of alprazolam: Photostability studies of alprazolam tablets - Lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Loprazolam Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Loprazolam. The guidance provided is based on established principles of chromatography and data from closely related benzodiazepine compounds, offering a strong starting point for method development and troubleshooting.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Problem: Poor Peak Shape - Tailing Peak
Q1: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A1: Peak tailing for basic compounds like this compound is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase. Here is a step-by-step guide to troubleshoot and resolve peak tailing:
-
Underlying Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.
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Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) can protonate the silanol groups, minimizing these secondary interactions. Ensure the mobile phase is adequately buffered to maintain a stable pH.[1]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.
-
Solution 3: Add a Competing Base: Introducing a small concentration of a competing base (e.g., triethylamine) into the mobile phase can saturate the active silanol sites, reducing their interaction with this compound.
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
-
-
Problem: Poor Peak Shape - Fronting Peak
Q2: I am observing a fronting peak for this compound. What could be causing this and what are the corrective actions?
A2: Peak fronting is typically less common than tailing but can occur under specific conditions. Here’s how to address it:
-
Underlying Causes & Solutions:
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.
-
Solution: Ideally, dissolve the sample in the mobile phase. If a different solvent must be used, it should be weaker than the mobile phase.
-
-
Low Column Temperature: In some cases, operating at a very low temperature can contribute to peak fronting.
-
Solution: Increasing the column temperature (e.g., to 30-40°C) may improve the peak shape.
-
-
Problem: Poor Peak Shape - Split Peak
Q3: My this compound peak is appearing as a split or double peak. How can I troubleshoot this issue?
A3: Peak splitting can be caused by a number of factors related to the column, the injection process, or the mobile phase.
-
Underlying Causes & Solutions:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.
-
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow path.
-
Solution: Reverse-flush the column (if the manufacturer's instructions permit). If the blockage persists, the frit or the entire column may need to be replaced.
-
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength or pH between the sample solvent and the mobile phase can lead to peak splitting.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase whenever possible.
-
-
Co-elution with an Impurity: The split peak may actually be two separate, closely eluting peaks (this compound and an impurity or degradation product).
-
Solution: Modify the mobile phase composition (e.g., change the organic-to-aqueous ratio or the pH) to improve the resolution between the two peaks.
-
-
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common HPLC peak shape problems for this compound.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for the mobile phase composition for this compound analysis on a C18 column?
A4: Based on methods for structurally similar benzodiazepines, a good starting point for a reverse-phase C18 column would be a mixture of acetonitrile and a phosphate or acetate buffer.[2][3] A common starting ratio is in the range of 40:60 to 60:40 (Acetonitrile:Buffer, v/v). The pH of the buffer is a critical parameter to optimize, with a starting pH of around 4.0 to 6.0 often providing a good balance of retention and peak shape.[2][4]
Q5: What detection wavelength should I use for this compound?
A5: Benzodiazepines typically have strong UV absorbance. A common detection wavelength for related compounds is around 230-254 nm.[2] It is recommended to determine the UV spectrum of this compound in your mobile phase to identify the wavelength of maximum absorbance for optimal sensitivity.
Q6: How can I improve the resolution between this compound and its potential degradation products?
A6: To improve resolution, you can try the following:
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Optimize the Mobile Phase:
-
Adjust the percentage of the organic solvent (acetonitrile or methanol). Decreasing the organic content will generally increase the retention time and may improve the separation of closely eluting peaks.
-
Change the pH of the mobile phase. The ionization state of this compound and its degradation products can be altered by pH, which can significantly affect their retention and selectivity.
-
-
Change the Column:
-
Use a column with a different stationary phase (e.g., C8 or Phenyl) to introduce different separation selectivity.
-
Employ a column with a smaller particle size (e.g., sub-2 µm) for higher efficiency, which can lead to sharper peaks and better resolution.
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Modify the Temperature: Changing the column temperature can affect the selectivity of the separation.
Data Presentation
The following tables provide illustrative quantitative data on the effect of different HPLC parameters on the analysis of benzodiazepines, which can be used as a starting point for optimizing this compound analysis.
Table 1: Effect of Mobile Phase Composition on Retention Time and Peak Asymmetry (Illustrative Data for a Benzodiazepine on a C18 Column)
| Acetonitrile (%) | Buffer (%) | Retention Time (min) | Tailing Factor |
| 40 | 60 | 12.5 | 1.8 |
| 50 | 50 | 8.2 | 1.4 |
| 60 | 40 | 5.1 | 1.2 |
Table 2: Influence of Mobile Phase pH on this compound Retention and Peak Shape (Illustrative Data)
| Mobile Phase pH | Retention Time (min) | Peak Asymmetry |
| 3.0 | 9.8 | 1.1 |
| 5.0 | 8.5 | 1.5 |
| 7.0 | 7.2 | 2.1 |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of this compound
This protocol is adapted from established methods for related benzodiazepines and serves as a robust starting point for the analysis of this compound.[2][5]
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid) (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 240 nm
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations.
-
-
Sample Preparation:
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For dosage forms, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
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Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to assess the stability-indicating nature of an HPLC method for this compound.
-
Acid Hydrolysis:
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Dissolve a known concentration of this compound in a solution of 0.1 N HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 0.1 N NaOH and dilute with the mobile phase before injection.
-
-
Base Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 N NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution with 0.1 N HCl and dilute with the mobile phase before injection.
-
-
Oxidative Degradation:
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Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide.
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Keep the solution at room temperature for a specified period.
-
Dilute with the mobile phase before injection.
-
-
Thermal Degradation:
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Expose the solid this compound powder to dry heat at a specified temperature (e.g., 80 °C) for a defined duration.
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Dissolve the heat-stressed powder in the mobile phase for analysis.
-
-
Photolytic Degradation:
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Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
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Analyze the solution by HPLC.
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Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow for developing and validating a stability-indicating HPLC method for this compound.
References
Technical Support Center: Loprazolam Studies in Animal Models
This technical support center provides troubleshooting guidance for researchers encountering unexpected or paradoxical effects of Loprazolam in animal models. Given the limited specific literature on this compound, this guidance is substantially based on data from the broader class of benzodiazepines, to which this compound belongs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My animals are showing increased anxiety and agitation after this compound administration, which is the opposite of its expected anxiolytic effect. Is this a known phenomenon?
A1: Yes, this is a known phenomenon referred to as a "paradoxical reaction." While benzodiazepines like this compound are typically used for their sedative and anxiolytic properties, they can occasionally induce the opposite effects, such as increased anxiety, agitation, aggression, and excitement.[1][2][3] These reactions have been reported in less than 1% of patients in clinical settings and have also been observed in animal models.[2][4]
Q2: What are the potential mechanisms behind these paradoxical reactions?
A2: The exact mechanisms are not fully understood and are likely multifactorial.[1][2] Several theories have been proposed:
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GABAergic System Disruption: Benzodiazepines enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to inhibition of the central nervous system. However, paradoxical reactions may arise from a disruption of this inhibitory system, leading to a disinhibition of excitatory neural pathways.[1]
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Genetic Predisposition: Variations in the genes encoding for GABA-A receptor subunits may predispose certain individuals or animal strains to these reactions.[1][5]
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Serotonergic System Involvement: Some evidence suggests a role for the serotonergic system in these paradoxical rage reactions.[1][5]
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Dose-Dependent Effects: Paradoxical reactions can sometimes be dose-dependent, occurring at either very low or very high doses.[1][6]
Q3: In which animal models or strains are paradoxical effects more likely to be observed?
A3: While specific data for this compound is scarce, studies with other benzodiazepines, such as Lorazepam, have shown strain-dependent differences in behavioral responses in mice (e.g., C57BL/6J vs. BALB/cJ). This suggests a genetic component to the drug's effects. Researchers should consider the genetic background of their animal models as a potential contributing factor to variability in experimental outcomes.
Q4: How can I troubleshoot or mitigate these paradoxical effects in my experiments?
A4: If you observe paradoxical reactions, consider the following troubleshooting steps:
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Dose-response analysis: Conduct a thorough dose-response study. Paradoxical effects may be specific to a certain dose range.[1][6]
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Route and rate of administration: The method and speed of drug administration can influence its effects. Intravenous administration, for example, has been associated with a higher incidence of paradoxical reactions in clinical settings.
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Animal strain: If feasible, test the effects of this compound in a different animal strain to assess for genetic predispositions.
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Baseline anxiety levels: The baseline emotional state of the animal may influence its response to the drug. Ensure consistent and appropriate handling and housing conditions to minimize stress.
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Consider alternative compounds: If paradoxical effects persist and interfere with your experimental goals, you may need to consider using a different anxiolytic compound with a different mechanism of action.[1]
Data Summary: Behavioral Effects of Benzodiazepines in Rodents
The following table summarizes findings from studies on other benzodiazepines, which may provide insights into potential dose-dependent effects of this compound.
| Benzodiazepine | Animal Model | Dose Range | Observed Effects | Citation |
| Alprazolam | Rats | 0.1, 0.2, 1, and 2 mg/kg (IP) | Dose-dependent increase in immobility and inhibition of straw-climbing (anxiolytic-like). Higher dose (2 mg/kg) may induce sedation. | [7] |
| Alprazolam | Mice | Single administration (dose range 0.03 to 4 mg/kg) | Stimulating and anxiolytic effects. | [8] |
| Alprazolam | Mice | Repeated administration (dose range 0.03 to 4 mg/kg) | Diminished stimulating and anxiolytic effects. | [8] |
| Lorazepam | Mice | Single administration (dose range 0.03 to 4 mg/kg) | Sedative effect. | [8] |
| Lorazepam | Mice | Repeated administration (dose range 0.03 to 4 mg/kg) | Diminished sedative effect, but increased anxiolytic effect. | [8] |
Experimental Protocols
Protocol 1: Assessment of Anxiolytic/Anxiogenic-Like Behavior using the Elevated Plus Maze (EPM)
This protocol is a standard method for assessing anxiety-like behavior in rodents and can be used to evaluate the effects of this compound.
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Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
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Animals: Use adult male or female rats or mice. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week of acclimatization before testing.
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Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, orally) at a specified time before testing (e.g., 30 minutes).
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Testing Procedure:
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze for a set period (e.g., 5 minutes).
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Record the session using a video camera positioned above the maze.
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Data Analysis: Score the following parameters:
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Time spent in the open arms.
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Number of entries into the open arms.
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Time spent in the closed arms.
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Number of entries into the closed arms.
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Total number of arm entries (as a measure of general activity).
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Interpretation: An anxiolytic effect is typically indicated by an increase in the time spent and/or the number of entries into the open arms. A paradoxical (anxiogenic) effect would be indicated by a decrease in these parameters compared to the vehicle-treated control group.
Visualizations
Caption: Workflow for investigating paradoxical effects of this compound.
Caption: Proposed mechanism for paradoxical benzodiazepine effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Paradoxical reactions to benzodiazepines: literature review and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benzoinfo.com [benzoinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lorazepam - Wikipedia [en.wikipedia.org]
- 7. Effects of alprazolam on anxiety-related behavior of rats in a modified forced-swim test employing straw suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
Loprazolam High-Dose Effects in Research Animals: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side effects of high doses of Loprazolam in research animals. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Publicly available data on the specific high-dose toxicology of this compound in research animals is limited. Much of the information provided below is extrapolated from studies on other benzodiazepines, such as Lorazepam and Alprazolam. Researchers should exercise caution and refer to this guide as a supplementary resource to their own in-house studies and literature reviews.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary side effects of high doses of this compound in research animals?
Based on the pharmacological class of benzodiazepines, high doses of this compound are expected to primarily induce central nervous system (CNS) depression. Key observable effects include sedation, ataxia (impaired coordination), and muscle relaxation.
Q2: Are there any species-specific differences in the side effects of this compound?
While direct comparative studies on this compound are scarce, species-specific differences are common with benzodiazepines. For example, cats may be more susceptible to certain adverse effects of benzodiazepines due to differences in metabolism. It is crucial to conduct species-specific dose-ranging studies to determine the safety profile of this compound in the selected animal model.
Q3: Can high doses of this compound cause paradoxical reactions in animals?
Yes, paradoxical reactions, such as excitement, agitation, or aggression, have been observed with other benzodiazepines, particularly at high doses. These reactions are thought to be dose-dependent and may be more prevalent in certain species or genetic strains.
Q4: What are the potential effects of a this compound overdose on vital signs?
A significant overdose of a benzodiazepine like this compound can lead to respiratory depression and hypotension (low blood pressure). Monitoring respiratory rate and blood pressure is critical during high-dose studies.
Q5: Is there an antagonist that can reverse the effects of a this compound overdose?
Flumazenil is a benzodiazepine antagonist that can be used to reverse the sedative and other effects of benzodiazepine overdose. Its use should be carefully considered and managed by a veterinarian or trained personnel, as it can precipitate withdrawal seizures in animals that have developed a tolerance to benzodiazepines.
Troubleshooting Guide
Issue 1: High variability in sedative response to the same high dose of this compound.
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Possible Cause: Genetic differences within the animal strain, variations in metabolism, or inconsistencies in drug administration.
-
Troubleshooting Steps:
-
Ensure a consistent and well-characterized animal strain is used.
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Standardize the route and technique of drug administration.
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Consider conducting a pharmacokinetic study to correlate plasma drug concentrations with behavioral outcomes.
-
Ensure consistent environmental conditions (e.g., light-dark cycle, temperature) as these can influence drug metabolism and animal behavior.
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Issue 2: Observation of unexpected hyperactivity or aggression after high-dose this compound administration.
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Possible Cause: This is likely a paradoxical reaction.
-
Troubleshooting Steps:
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Carefully document the dose at which the paradoxical reaction occurred.
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Conduct a thorough dose-response study to identify if this effect is specific to a certain dose range.
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Consider that the chosen animal model or strain may be predisposed to such reactions.
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Review the experimental protocol to ensure no other environmental or procedural factors could be contributing to agitation.
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Issue 3: Animals are showing signs of excessive sedation and respiratory distress.
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Possible Cause: The administered dose is too high and is approaching a toxic level.
-
Troubleshooting Steps:
-
Immediately reduce the dosage in subsequent experiments.
-
Closely monitor vital signs, including respiratory rate and effort.
-
Have a plan in place for supportive care, which may include oxygen supplementation under veterinary guidance.
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If a severe overdose is suspected, the use of an antagonist like flumazenil may be considered in consultation with a veterinarian.
-
Data on Side Effects
Due to the limited specific data for this compound, the following tables summarize findings for related benzodiazepines to provide an indication of potential high-dose effects.
Table 1: Reported Side Effects of High-Dose Benzodiazepines in Rodents
| Side Effect | Animal Model | Benzodiazepine | Dose Range | Key Findings |
| Sedation | Rat | Alprazolam | 2 mg/kg | Elicited sedation. |
| Hypothermia | Mouse | This compound | 1 and 10 mg/kg | Induced hypothermia. |
| Motor Impairment | Mouse | Lorazepam | 0.03 to 4 mg/kg | Myorelaxing effects were observed. |
| Developmental Effects | Rat | Benzodiazepines | Extremely high doses | Can disturb physical development. |
Table 2: Reported Side Effects of Benzodiazepine Overdose in Canines
| Side Effect | Benzodiazepine | Key Findings |
| Ataxia/Disorientation | Alprazolam | Commonly observed clinical signs. |
| CNS Depression | Alprazolam | Ranged from mild depression to stupor. |
| Hyperactivity | Alprazolam | Paradoxical excitement was also reported. |
| Gastrointestinal | Alprazolam | Vomiting and diarrhea were noted. |
| Vital Signs | Alprazolam | Tachycardia (increased heart rate) and tachypnea (rapid breathing) were observed. |
| Other | Alprazolam | Weakness, tremors, and vocalization were also seen. |
Experimental Protocols
Hypothetical Protocol for an Acute Oral Toxicity Study of this compound in Rats (Up-and-Down Procedure)
This protocol is a generalized example and should be adapted based on specific institutional guidelines and regulatory requirements.
-
Animal Model: Young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.
-
Housing: Animals are housed individually in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water are available ad libitum, except for a brief fasting period before dosing.
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Dose Formulation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The concentration is adjusted to allow for a consistent administration volume.
-
Dosing Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose is administered via gavage.
-
The initial dose is selected based on any available preliminary data.
-
Subsequent animals are dosed one at a time at intervals of at least 48 hours.
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If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
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Body weights are recorded prior to dosing and at least weekly thereafter.
-
-
Endpoint: The study is concluded after 14 days of observation. A gross necropsy of all animals is performed.
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Data Analysis: The LD50 is calculated using appropriate statistical methods.
Visualizations
Caption: Mechanism of action of this compound.
Technical Support Center: Enhancing the Oral Bioavailability of Loprazolam
Disclaimer: Loprazolam is a benzodiazepine with limited publicly available research on specific oral bioavailability enhancement strategies. The following technical guidance is based on established principles for improving the bioavailability of poorly water-soluble drugs, primarily drawing on data from the closely related and structurally similar benzodiazepine, Lorazepam, which is also classified as a Biopharmaceutical Classification System (BCS) Class II compound (high permeability, low solubility). All experimental approaches described herein should be considered as starting points and will require specific optimization and validation for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving high oral bioavailability with this compound?
The main challenge in enhancing the oral bioavailability of this compound is likely its poor aqueous solubility. As a BCS Class II drug, its absorption is rate-limited by its dissolution in the gastrointestinal fluids. Overcoming this solubility barrier is the key to improving its bioavailability.[1]
Q2: What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Based on successful approaches for other BCS Class II drugs, particularly Lorazepam, the most promising strategies include:
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Solid Dispersions: Dispersing this compound in an amorphous state within a hydrophilic polymer matrix can significantly increase its dissolution rate.
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Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to more rapid absorption.[2][3]
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Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its solubility in water.[4][5][6]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low in vitro dissolution of this compound solid dispersion. | - Incomplete amorphization of the drug.- Inappropriate polymer selection or drug-to-polymer ratio.- Recrystallization of the drug during storage. | - Confirm the amorphous state using DSC or XRD.- Screen different hydrophilic polymers (e.g., PVP, HPMC, PEGs).- Optimize the drug-to-polymer ratio to ensure molecular dispersion.- Evaluate the physical stability of the solid dispersion at different temperature and humidity conditions. |
| Variability in particle size of this compound nanoparticles. | - Inconsistent processing parameters (e.g., homogenization speed, sonication time).- Inappropriate stabilizer concentration.- Ostwald ripening. | - Standardize and control all processing parameters.- Optimize the type and concentration of stabilizer (e.g., poloxamers, lecithin).- Characterize particle size and distribution immediately after preparation and over time. |
| Poor complexation efficiency of this compound with cyclodextrins. | - Incorrect molar ratio of drug to cyclodextrin.- Inefficient complexation method.- Steric hindrance. | - Perform phase solubility studies to determine the optimal molar ratio.- Compare different preparation methods (e.g., kneading, co-evaporation, freeze-drying).- Evaluate different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD). |
| Inconsistent in vivo pharmacokinetic data. | - Physiological variability in animal models.- Food effects on drug absorption.- First-pass metabolism. | - Ensure animals are fasted overnight before dosing.- Use a sufficient number of animals to account for biological variability.- Include an intravenous administration arm in the study to determine absolute bioavailability and assess the extent of first-pass metabolism. |
Data on Bioavailability Enhancement Strategies for Lorazepam (as a proxy for this compound)
Table 1: Enhancement of Lorazepam Solubility using Cyclodextrins
| Cyclodextrin (30% w/v solution) | Achieved Lorazepam Concentration (mg/mL) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~6.0 |
| Sulfobutylether-7-β-cyclodextrin (SBE-7-β-CD) | ~3.0 |
| Maltosyl-β-cyclodextrin (malt-β-CD) | ~3.0 |
Data extracted from a study on parenteral formulations, but demonstrates the solubilizing potential of cyclodextrins for Lorazepam.[4]
Table 2: Characteristics of Lorazepam-Loaded PLGA Nanoparticles
| Parameter | Value |
| Particle Size (z-average) | 167–318 nm |
| Polydispersity Index (PDI) | < 0.441 |
| Zeta Potential | -18.4 mV |
| Maximum Drug Entrapment | 90.1% |
| In vitro drug release (24h) | ~70% |
Data from a study on intranasal delivery, but the formulation principles are relevant for oral administration.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, HPMC, or PEG 6000) in a common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). A typical starting drug-to-carrier ratio would be 1:4 (w/w).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (using DSC and XRD to confirm amorphization).
Protocol 2: Formulation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 407 or Tween 80) in purified water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under continuous stirring.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 3 hours) at room temperature to allow for the complete evaporation of the organic solvent, leading to the formation of a colloidal suspension of nanoparticles.
-
Characterization: Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), zeta potential, and drug entrapment efficiency.
Visualizations
Caption: Experimental workflows for preparing this compound solid dispersions and nanoparticles.
Caption: Logical relationship between the problem and solutions for this compound bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation and optimization of polymeric nanoparticles for intranasal delivery of lorazepam using Box-Behnken design: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulation and Optimization of Polymeric Nanoparticles for Intranasal Delivery of Lorazepam Using Box-Behnken Design: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inclusion complexation of lorazepam with different cyclodextrins suitable for parenteral use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a cyclodextrin-based nasal delivery system for lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of Loprazolam and Diazepam in Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two benzodiazepines, Loprazolam and Diazepam, within the context of preclinical anxiety models. While Diazepam is a well-established anxiolytic used as a benchmark in many behavioral studies, preclinical data on the specific anxiolytic effects of this compound, a compound primarily marketed as a hypnotic, is less abundant in publicly available literature. This guide synthesizes the available information to offer a comparative perspective, highlighting both the known anxiolytic profile of Diazepam and the inferred potential of this compound based on its pharmacological class.
Mechanism of Action: A Shared Pathway
Both this compound and Diazepam exert their effects by acting as positive allosteric modulators of the GABA-A (gamma-aminobutyric acid type A) receptor.[1] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, these benzodiazepines increase the affinity of GABA for its binding site. This enhanced GABAergic activity leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties of this drug class.
Mechanism of Action of this compound and Diazepam.
Preclinical Anxiety Models: A Comparative Overview
The anxiolytic properties of compounds are typically evaluated in a battery of behavioral tests in rodents. The following sections detail three of the most common models and present available data for Diazepam.
The Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic drugs are expected to increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two closed arms (e.g., 50x10x40 cm) extending from a central platform (e.g., 10x10 cm). The maze is elevated (e.g., 50 cm) above the floor.
-
Animals: Typically, adult male rats or mice are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are habituated to the testing room for at least 1 hour before the test.
-
The subject animal is placed on the central platform of the maze, facing one of the open arms.
-
The animal is allowed to explore the maze for a set period, typically 5 minutes.
-
Behavior is recorded by a video camera mounted above the maze.
-
The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between trials to remove olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Elevated Plus-Maze Experimental Workflow.
Quantitative Data: Diazepam in the EPM
| Species | Dose (mg/kg, i.p.) | Change in Open Arm Time | Change in Open Arm Entries |
| Rat | 1.0 - 2.5 | Increased | Increased |
| Mouse | 0.5 - 2.0 | Increased | Increased |
Note: The effective dose can vary depending on the strain, species, and specific experimental conditions.
The Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to brightly lit, open spaces. The apparatus consists of a box divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.
Experimental Protocol: Light-Dark Box Test
-
Apparatus: A rectangular box divided into two compartments: a large (2/3 of the area), open, and brightly lit compartment, and a small (1/3 of the area), enclosed, and dark compartment. A small opening connects the two compartments.
-
Animals: Adult mice are most commonly used.
-
Procedure:
-
Animals are habituated to the testing room.
-
The mouse is placed in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
The animal is allowed to freely explore the apparatus for a period of 5-10 minutes.
-
Behavior is recorded and analyzed using video tracking software.
-
The apparatus is cleaned between subjects.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity in each compartment.
-
Light-Dark Box Test Experimental Workflow.
Quantitative Data: Diazepam in the Light-Dark Box Test
| Species | Dose (mg/kg, i.p.) | Change in Time in Light Compartment | Change in Transitions |
| Mouse | 1.0 - 2.0 | Increased | Increased |
| Rat | 0.75 - 3.0 | Increased | Increased |
The Social Interaction Test
This test assesses anxiety by measuring the extent to which a rodent interacts with a conspecific. Anxious animals tend to exhibit reduced social interaction. The test can be conducted in a familiar or unfamiliar environment and under different lighting conditions to modulate the level of anxiety. Anxiolytic drugs are expected to increase the amount of time spent in active social interaction.
Experimental Protocol: Social Interaction Test
-
Apparatus: A neutral, open-field arena.
-
Animals: Pairs of weight- and sex-matched rodents (typically rats or mice) that are unfamiliar with each other.
-
Procedure:
-
Animals are habituated to the testing room.
-
A pair of animals is placed in the arena and allowed to interact freely for a set duration (e.g., 10 minutes).
-
The session is video recorded.
-
An observer, blind to the treatment conditions, scores the duration of various social behaviors.
-
The arena is cleaned between pairs.
-
-
Parameters Measured:
-
Time spent in active social interaction (e.g., sniffing, grooming, following).
-
Time spent in passive contact.
-
Aggressive behaviors.
-
Avoidance behaviors.
-
Social Interaction Test Experimental Workflow.
Quantitative Data: Diazepam in the Social Interaction Test
| Species | Dose (mg/kg, i.p.) | Change in Social Interaction Time |
| Rat | 1.0 - 2.5 | Increased |
| Mouse | 1.0 | Increased |
This compound, by reducing anxiety, would be expected to increase social interaction in a similar manner to Diazepam.
Conclusion and Future Directions
Diazepam is a well-characterized anxiolytic in a range of preclinical models, consistently demonstrating efficacy by increasing exploration of aversive environments and promoting social engagement. While this compound shares the same fundamental mechanism of action, there is a notable lack of published preclinical data specifically evaluating its anxiolytic effects in these standard behavioral paradigms. Although primarily developed as a hypnotic, its pharmacological profile as a benzodiazepine strongly suggests it possesses anxiolytic properties.[2]
For researchers and drug development professionals, this highlights a potential area for further investigation. Direct, head-to-head studies comparing the potency, efficacy, and side-effect profiles (e.g., sedation, motor impairment) of this compound and Diazepam in these established anxiety models would be of significant value. Such studies would help to more clearly define the therapeutic potential of this compound as an anxiolytic and provide a more complete understanding of its behavioral pharmacology.
References
A Comparative Analysis of Loprazolam and Lorazepam for Sedation in a Research Context
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sedative Efficacy
In the landscape of central nervous system depressants, both loprazolam and lorazepam are prominent benzodiazepines utilized for their sedative and hypnotic properties. This guide provides a comparative analysis of their efficacy, drawing upon available experimental data to inform research and drug development. The following sections detail their pharmacokinetic profiles, sedative effects, and the underlying mechanism of action, presented with the clarity and depth required for a scientific audience.
Quantitative Efficacy and Pharmacokinetics
A side-by-side comparison of this compound and Lorazepam reveals distinct pharmacokinetic and pharmacodynamic profiles that influence their clinical application in sedation. The data, compiled from various placebo-controlled studies, are summarized below. It is important to note that the absence of direct head-to-head trials necessitates a comparative interpretation of data from separate studies, which may involve different methodologies.
| Parameter | This compound | Lorazepam |
| Route of Administration | Oral | Oral, Intravenous, Intramuscular[1] |
| Onset of Action (Oral) | 30-60 minutes[2] | 20-30 minutes[1] |
| Time to Peak Plasma Concentration (Oral) | ~1.6-2.7 hours[3] | ~2 hours[4][5] |
| Elimination Half-Life | 7-8 hours[2] | 10-20 hours[1] |
| Metabolism | Hepatic (Oxidation)[6] | Hepatic (Glucuronidation)[1][4] |
| Active Metabolites | Yes (piperazine N-oxide)[3] | No[1][4] |
| Sedative Efficacy (vs. Placebo) | Superior in hastening sleep onset, reducing nocturnal awakenings, and increasing total sleep duration.[2] 1 mg dose is effective, with 2 mg showing greater effect but more side effects.[7][8] | Effective in producing mild to moderate sedation.[9] Polysomnography data indicates efficacy in sleep initiation and maintenance.[10] |
| Common Side Effects | Residual sedation (at doses >1 mg)[2] | Sedation (15.9%), dizziness (6.9%), weakness (4.2%), unsteadiness (3.4%)[1] |
Experimental Protocols: Assessing Sedative Efficacy
The evaluation of sedative and hypnotic drugs typically involves rigorous, controlled clinical trials. A standard methodology for assessing the efficacy of compounds like this compound and Lorazepam is the double-blind, placebo-controlled, crossover, or parallel-group study.
A representative experimental workflow for such a trial would include:
-
Participant Selection: Healthy volunteers or patients with diagnosed insomnia are recruited based on specific inclusion and exclusion criteria.
-
Baseline Assessment: A baseline period, often involving a placebo, is used to establish the participants' normal sleep patterns.[11]
-
Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., this compound or Lorazepam), a placebo, or an active comparator.
-
Drug Administration: The study drug is administered at a specified time before bedtime.
-
Efficacy Assessment:
-
Polysomnography (PSG): This is a key objective measure, recording brain waves (EEG), eye movements (EOG), muscle activity (EMG), and heart rhythm (ECG) to determine sleep stages, sleep latency, number of awakenings, and total sleep time.[12][13][14][15]
-
Subjective Questionnaires: Participants complete questionnaires upon waking to assess subjective sleep quality, ease of falling asleep, and any residual effects (e-g., morning "hangover").[8][16]
-
Psychomotor Performance Tests: Tests such as the Digit Symbol Substitution Test (DSST) and reaction time tests are used to evaluate residual sedative effects on cognitive and motor function the following day.[17]
-
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
-
Washout Period: In crossover studies, a washout period is included between treatment phases to ensure the complete elimination of the previous treatment.[11]
Experimental Workflow for a Sedative Efficacy Trial
A typical workflow for a clinical trial evaluating sedative efficacy.
Mechanism of Action: The GABA-A Receptor Signaling Pathway
This compound and Lorazepam, like other benzodiazepines, exert their sedative effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[18][19]
The signaling pathway can be summarized as follows:
-
GABA Binding: In the absence of a benzodiazepine, the neurotransmitter GABA binds to its specific site on the GABA-A receptor.[20]
-
Chloride Ion Influx: This binding event opens a chloride ion channel, allowing negatively charged chloride ions to flow into the neuron.[20]
-
Hyperpolarization: The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This results in neuronal inhibition and a calming effect.[20]
-
Benzodiazepine Modulation: Benzodiazepines, such as this compound and Lorazepam, bind to a separate allosteric site on the GABA-A receptor.[18]
-
Enhanced GABAergic Effect: This binding enhances the effect of GABA, increasing the frequency of chloride channel opening.[18] This potentiation of GABA's inhibitory action is responsible for the sedative, anxiolytic, and hypnotic properties of these drugs.
Benzodiazepine Signaling Pathway at the GABA-A Receptor
Mechanism of action of this compound and Lorazepam at the GABA-A receptor.
References
- 1. Lorazepam - Wikipedia [en.wikipedia.org]
- 2. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of lorazepam. I. Absorption and disposition of oral 14C-lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative double-blind study of this compound, 1 mg and 2 mg, versus placebo in anxiety-induced insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the sedative effect of sublingual lorazepam versus placebo in patients underwent endoscopy: a double-blind, randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of lorazepam and its withdrawal on sleep, performance, and subjective state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polysomnography in drug development. | Read by QxMD [read.qxmd.com]
- 12. Polysomnography in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polysomnographic effects of hypnotic drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polysomnography - Wikipedia [en.wikipedia.org]
- 15. Polysomnography (sleep study) - Mayo Clinic [mayoclinic.org]
- 16. The clinical and psychometric evaluation of a new hypnotic drug, this compound, in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impaired performance and sedation after a single dose of lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benzoinfo.com [benzoinfo.com]
- 19. GABAA receptor - Wikipedia [en.wikipedia.org]
- 20. ClinPGx [clinpgx.org]
Validating Anxiolytic Effects: A Comparative Guide to Loprazolam and Established Benzodiazepines in the Elevated Plus Maze
For Researchers, Scientists, and Drug Development Professionals
The elevated plus maze (EPM) is a cornerstone preclinical behavioral assay for assessing anxiety and screening potential anxiolytic compounds. Its validity rests on the conflict between a rodent's innate exploratory drive and its aversion to open, elevated spaces. This guide provides a framework for validating the anxiolytic effects of a compound, using the benzodiazepine Loprazolam as a focal point for comparison with established anxiolytics like Diazepam and Alprazolam. While direct, publicly available data on this compound in the EPM is limited, this guide presents a template for how such a validation would be structured, incorporating representative data from well-characterized benzodiazepines to illustrate the expected outcomes.
Comparative Efficacy of Anxiolytics in the Elevated Plus Maze
Anxiolytic drugs, particularly benzodiazepines, are expected to increase the exploration of the open arms of the EPM, reflecting a reduction in anxiety-like behavior. This is typically measured by an increase in the time spent in and the number of entries into the open arms, without significantly altering overall locomotor activity. The following table summarizes representative data for Diazepam and Alprazolam, which would serve as benchmarks for evaluating a new chemical entity like this compound.
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) | Number of Closed Arm Entries (Mean ± SEM) |
| Vehicle (Control) | - | 15.2 ± 2.5 | 8.3 ± 1.2 | 15.1 ± 1.8 |
| Diazepam | 1.0 | 35.8 ± 4.1 | 14.7 ± 2.0 | 16.2 ± 2.1 |
| 2.0 | 42.1 ± 5.3 | 18.2 ± 2.5 | 14.8 ± 1.9 | |
| Alprazolam | 0.5 | 32.5 ± 3.8 | 13.9 ± 1.8 | 15.5 ± 2.0 |
| 1.0 | 39.7 ± 4.9 | 17.5 ± 2.3 | 14.5 ± 1.7 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical and compiled for illustrative purposes based on typical findings for these compounds.
Interpreting the Data
A successful validation of this compound as an anxiolytic would be expected to show a dose-dependent increase in the percentage of time spent in the open arms and the number of open arm entries, similar to the profiles of Diazepam and Alprazolam. It is crucial to also assess the number of closed arm entries as an indicator of general locomotor activity. A significant change in closed arm entries might suggest that the drug is producing sedative or hyperactive effects, which could confound the interpretation of the open arm data. For instance, a drug that significantly reduces both open and closed arm entries is likely acting as a sedative rather than a specific anxiolytic.
Experimental Protocol: Elevated Plus Maze
This protocol outlines the standardized procedure for conducting the EPM test to evaluate the anxiolytic properties of a test compound.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm for rats).
-
Two opposing arms are "open" (e.g., 50 cm x 10 cm), and the other two are "closed" with high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm) connects the four arms.
-
The maze should be constructed from a non-porous material for easy cleaning.
2. Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley) or mice are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before testing.
3. Experimental Procedure:
-
Habituation: On the day of the test, bring the animals to the testing room at least 60 minutes before the experiment begins to allow for habituation to the new environment.
-
Drug Administration: Administer the test compound (e.g., this compound), a positive control (e.g., Diazepam), or a vehicle solution intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Test Initiation: Place the animal gently on the central platform of the EPM, facing one of the open arms.
-
Data Collection: Allow the animal to explore the maze for a 5-minute period. Record the session using a video camera mounted above the maze. An automated tracking system is recommended for accurate and unbiased data collection.
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms (defined as all four paws entering the arm).
-
Number of entries into the closed arms.
-
-
Inter-trial Procedure: After each trial, thoroughly clean the maze with a 70% ethanol solution to remove any olfactory cues.
4. Data Analysis:
-
Calculate the percentage of time spent in the open arms: (% Time in Open Arms) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the drug-treated groups with the vehicle control group.
Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for validating an anxiolytic compound using the elevated plus maze.
Caption: Experimental workflow for EPM-based anxiolytic validation.
This comprehensive guide provides the necessary framework for researchers to design and execute studies to validate the anxiolytic effects of novel compounds like this compound. By adhering to standardized protocols and using well-established comparators, reliable and reproducible data can be generated to inform the drug development process.
A Head-to-Head Comparison of Loprazolam and Other Benzodiazepines for Researchers and Drug Development Professionals
An objective analysis of the pharmacological and clinical profiles of Loprazolam in relation to other commonly prescribed benzodiazepines, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of this compound with other key benzodiazepines, including Diazepam, Lorazepam, Temazepam, and Flurazepam. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacokinetics, pharmacodynamics, clinical efficacy, and safety profiles. All quantitative data is summarized in structured tables for ease of comparison, and key methodologies are described to support the presented evidence.
Pharmacological Profile: A Comparative Overview
Benzodiazepines exert their therapeutic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their binding to a specific site on this receptor enhances the effect of GABA, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron. This action results in the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this drug class.[3] While the fundamental mechanism is shared, individual benzodiazepines exhibit distinct pharmacokinetic and pharmacodynamic properties that influence their clinical application and adverse effect profiles.
Key Pharmacokinetic Parameters
The onset and duration of action, as well as the potential for accumulation and withdrawal symptoms, are largely determined by a benzodiazepine's pharmacokinetic profile. Key parameters include the time to peak plasma concentration (Tmax), elimination half-life (t½), and the presence of active metabolites.
| Benzodiazepine | Onset of Action | Half-life (hours) | Active Metabolites | Primary Clinical Use |
| This compound | Intermediate | 6-12[4] | Yes (piperazine N-oxide) | Insomnia |
| Diazepam | Fast | 20-100 (including metabolites)[5] | Yes (desmethyldiazepam, oxazepam, temazepam) | Anxiety, Seizures, Muscle Spasms |
| Lorazepam | Intermediate | 10-20[6] | No | Anxiety, Insomnia, Seizures |
| Temazepam | Intermediate | 8-20 | No (minor metabolites) | Insomnia |
| Flurazepam | Fast | 40-250 (including metabolites) | Yes (desalkylflurazepam) | Insomnia |
Table 1: Comparative Pharmacokinetic Profiles of Selected Benzodiazepines.
Clinical Efficacy in the Treatment of Insomnia
This compound is primarily licensed for the short-term treatment of moderately-severe insomnia. Clinical trials have demonstrated its efficacy in improving sleep parameters.
A double-blind, single-dose study involving 60 insomniac outpatients compared three dose levels of this compound (0.5 mg, 1.0 mg, and 2.0 mg) with 15 mg of flurazepam and placebo. The 0.5 mg and 1.0 mg doses of this compound showed hypnotic potency comparable to flurazepam, with all active treatments being superior to placebo.[7] The 2.0 mg dose of this compound was significantly more effective but was associated with more side effects and morning hangover.[7]
Another multicentre, parallel-group hospital study with 190 subjects with insomnia compared 1.0 mg of this compound with 5.0 mg of nitrazepam and placebo for seven consecutive nights. The study found no statistically significant difference between this compound and nitrazepam in terms of "ease of getting to sleep," "restfulness of sleep," and "depth of sleep."[8]
A single-blind, randomized, parallel-group multicentre study involving 197 patients with disturbed sleep patterns compared 1 mg of this compound with 20 mg of temazepam and placebo for five consecutive nights. The results indicated that this compound and temazepam had similar hypnotic activity, and both were superior to placebo.[9]
Adverse Effect Profiles
The adverse effects of benzodiazepines are a critical consideration in their clinical use, particularly with long-term administration. Common side effects include drowsiness, dizziness, and impaired coordination.
| Adverse Effect | This compound | Diazepam | Lorazepam | Temazepam | Flurazepam |
| Daytime Sedation | Less than long-acting agents | High | Moderate | Low to Moderate | High |
| Hangover Effect | Low at 1mg dose | High | Moderate | Low to Moderate | High |
| Amnesia | Possible | Possible | High | Possible | Possible |
| Rebound Insomnia | Possible | Less likely due to long half-life | Possible | Possible | Less likely due to long half-life |
| Dependence/Withdrawal | High Potential | High Potential | High Potential | High Potential | High Potential |
Table 2: Comparative Adverse Effect Profiles of Selected Benzodiazepines.
A study comparing this compound (1 mg) and flurazepam (15 mg) in conjunction with ethanol found that subjective reports of sedation were more prevalent the morning following flurazepam and ethanol than after this compound and ethanol.[10] A comparative study between lorazepam and flurazepam for chronic insomnia noted side effects of grogginess and lethargy with flurazepam only.[11]
Experimental Protocols
Methodology of a Comparative Clinical Trial for Hypnotics
A typical experimental design for a head-to-head comparison of benzodiazepines for insomnia involves a randomized, double-blind, parallel-group study.[12][13][14]
1. Participant Selection:
-
Inclusion Criteria: Adult patients (e.g., 18-65 years) with a diagnosis of primary insomnia according to established diagnostic criteria (e.g., DSM-5). Participants should report sleep onset latency of >30 minutes and/or wake after sleep onset of >30 minutes.
-
Exclusion Criteria: History of substance abuse, other sleep disorders (e.g., sleep apnea), severe psychiatric or medical conditions, and current use of other psychotropic medications.
2. Study Design:
-
Washout Period: A 1-2 week single-blind placebo run-in period to establish baseline sleep parameters and exclude placebo responders.
-
Randomization: Participants are randomly assigned to receive one of the treatment arms (e.g., this compound, comparator benzodiazepine, or placebo).
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation.
-
Treatment Duration: Typically 1-4 weeks of nightly medication administration.
-
Follow-up: A post-treatment follow-up period (e.g., 1-2 weeks) to assess for withdrawal effects and rebound insomnia.
3. Outcome Measures:
-
Primary Efficacy Endpoints: Polysomnography (PSG) measures of total sleep time (TST), sleep onset latency (SOL), and wake after sleep onset (WASO). Subjective sleep parameters are also collected using sleep diaries.
-
Secondary Efficacy Endpoints: Sleep quality questionnaires (e.g., Pittsburgh Sleep Quality Index), and measures of daytime functioning and alertness.
-
Safety and Tolerability: Recording of all adverse events, vital signs, and laboratory tests.
4. Statistical Analysis:
-
Analysis of covariance (ANCOVA) is often used to compare the treatment groups on the primary efficacy endpoints, with baseline values as a covariate.
-
The incidence of adverse events is compared between groups using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of benzodiazepines at the GABA-A receptor.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Oral benzodiazepines and choosing equivalent doses – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. meded101.com [meded101.com]
- 6. Lorazepam - Wikipedia [en.wikipedia.org]
- 7. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative double-blind study of this compound, 1 mg and 2 mg, versus placebo in anxiety-induced insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the hypnotic activity of this compound, temazepam and placebo in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (HR158) and flurazepam with ethanol compared on tests of psychomotor ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of lorazepam and flurazepam as hypnotic agents in chronic insomniacs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized clinical trial of supervised tapering and cognitive behavior therapy to facilitate benzodiazepine discontinuation in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Meta-analysis of benzodiazepine use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Hypnotic Effects: A Comparative Analysis of Loprazolam and Other Hypnotics Across Species
A comprehensive guide for researchers and drug development professionals, this document provides a comparative analysis of the hypnotic effects of Loprazolam and other sedative-hypnotics. It includes an overview of their mechanisms of action, detailed experimental protocols, and quantitative data on their impact on sleep architecture in various animal models.
Introduction
This compound is a benzodiazepine with established hypnotic properties, utilized in the short-term treatment of insomnia.[1] Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[2] While clinical studies in humans have demonstrated its efficacy in improving sleep parameters[1][3][4][5][6], a comprehensive cross-species validation of its hypnotic effects remains a key area of investigation for preclinical research and drug development. This guide aims to synthesize the available data on this compound and provide a comparative framework with other commonly used hypnotics, including other benzodiazepines and non-benzodiazepine "Z-drugs."
Mechanism of Action: The GABA-A Receptor Pathway
The hypnotic and anxiolytic effects of benzodiazepines, including this compound, are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel. This interaction does not activate the receptor directly but rather enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent decrease in neuronal excitability.
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benzoinfo.com [benzoinfo.com]
- 3. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multicentre hospital study to compare the hypnotic efficacy of this compound and nitrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The clinical and psychometric evaluation of a new hypnotic drug, this compound, in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the hypnotic activity of this compound, flurazepam and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Loprazolam Versus Zolpidem: A Comparative Analysis of Sleep Architecture
This guide provides a comprehensive comparison of Loprazolam and Zolpidem, two commonly prescribed hypnotic agents for the treatment of insomnia. The focus of this analysis is on their differential effects on sleep architecture, supported by experimental data from polysomnography (PSG) studies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a benzodiazepine hypnotic, while Zolpidem is a non-benzodiazepine hypnotic, often referred to as a "Z-drug". Both compounds exert their sedative effects through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. However, their distinct molecular structures and receptor binding profiles lead to different impacts on the intricate architecture of sleep.
Mechanism of Action
This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor complex, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.
Zolpidem, an imidazopyridine, also enhances GABAergic neurotransmission by binding to the GABA-A receptor. However, it exhibits a high affinity for the α1 subunit of the GABA-A receptor, which is thought to be responsible for its sedative and hypnotic effects, with less anxiolytic and muscle relaxant properties compared to benzodiazepines.
Data Presentation: Effects on Sleep Architecture
The following table summarizes the quantitative effects of this compound and Zolpidem on key sleep parameters as measured by polysomnography. Data for Zolpidem is derived from direct clinical trial results. Due to the limited availability of specific quantitative PSG data for this compound in the provided search results, the effects are described based on its class (benzodiazepine) and in comparison to similar compounds like Lorazepam, as well as qualitative descriptions from clinical studies.
| Sleep Parameter | This compound (Benzodiazepine Profile) | Zolpidem |
| Sleep Onset Latency (SOL) | Decreased[1] | Significantly Decreased[2][3][4] |
| Total Sleep Time (TST) | Increased[1] | Significantly Increased[2][3] |
| Sleep Efficiency (SE) | Improved | Significantly Increased[2] |
| Wake After Sleep Onset (WASO) | Decreased[1] | Significantly Decreased[2] |
| Sleep Stages | ||
| Stage N1 (Light Sleep) | Decreased | Generally Unchanged or Slightly Decreased |
| Stage N2 (Light Sleep) | Increased | Unchanged or Slightly Increased[5] |
| Stage N3 (Deep/Slow-Wave Sleep) | Decreased or Unchanged | Generally Preserved or Increased[3][5] |
| REM Sleep | Decreased | Generally Unchanged or Slightly Decreased at higher doses[6][7] |
Experimental Protocols
The data presented is typically gathered from randomized, double-blind, placebo-controlled clinical trials involving patients with insomnia. A standard experimental protocol for such a study is outlined below.
Polysomnography (PSG) Protocol
A typical polysomnography study for evaluating hypnotic efficacy involves the following steps:
-
Participant Selection: Participants are screened for a diagnosis of primary insomnia according to established criteria (e.g., DSM-5). They undergo a physical examination and are free of other medical conditions or medications that could affect sleep.
-
Acclimatization: Participants spend one or more nights in the sleep laboratory to adapt to the environment and the PSG equipment.
-
Baseline Recording: A baseline polysomnogram is recorded for one or two nights with the participant receiving a placebo.
-
Randomization and Blinding: Participants are randomly assigned to receive either the active drug (this compound or Zolpidem) or a placebo. Both the participants and the researchers are blinded to the treatment allocation.
-
Drug Administration: The assigned medication is administered orally approximately 30 minutes before bedtime.
-
Polysomnographic Recording: All-night PSG is performed, continuously recording:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To detect eye movements, particularly the rapid eye movements characteristic of REM sleep.
-
Electromyogram (EMG): To monitor muscle tone, which is significantly reduced during REM sleep.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Effort and Airflow: To monitor breathing.
-
Oxygen Saturation (SpO2): To measure blood oxygen levels.
-
-
Data Analysis: The recorded PSG data is scored by trained technicians according to standardized criteria (e.g., American Academy of Sleep Medicine scoring manual) to determine the various sleep parameters listed in the data table.
-
Washout Period: In crossover studies, a washout period is implemented between different treatment arms to eliminate the effects of the previous drug.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and Zolpidem.
Experimental Workflow
References
- 1. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Eight Months of Nightly Zolpidem: A Prospective Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of zolpidem in insomnia | European Psychiatry | Cambridge Core [cambridge.org]
- 4. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zolpidem-polysomnographic study of the effect of a new hypnotic drug in sleep apnea syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of zolpidem on sleep in healthy subjects: a placebo-controlled trial with polysomnographic recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dose effects of zolpidem on the sleep of healthy normals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Loprazolam and Nitrazepam for Sleep Induction
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypnotic efficacy of Loprazolam and Nitrazepam, supported by available clinical data and experimental methodologies.
Introduction
This compound and Nitrazepam are both benzodiazepine hypnotics utilized in the short-term management of insomnia. They belong to a class of drugs that enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. While both drugs are effective in inducing sleep, understanding their comparative efficacy and pharmacological profiles is crucial for informed clinical and research decisions. This guide synthesizes findings from multiple clinical studies to compare their performance in key areas of sleep induction.
Quantitative Data Summary
Direct quantitative comparisons of sleep parameters such as sleep latency and total sleep time in head-to-head trials of this compound and Nitrazepam are not consistently available in the public domain. However, a significant body of clinical research indicates that at commonly prescribed doses (1.0 mg for this compound and 5.0 mg for Nitrazepam), there is no statistically significant difference in their efficacy for several key subjective measures of sleep.[1]
Table 1: Comparison of Efficacy for Inducing Sleep
| Parameter | This compound (1.0 mg) | Nitrazepam (5.0 mg) | Key Findings |
| Ease of Getting to Sleep | Effective | Effective | No statistically significant difference reported in multiple studies.[1] |
| Restfulness of Sleep | Effective | Effective | No statistically significant difference reported.[1] |
| Depth of Sleep | Effective | Effective | No statistically significant difference reported.[1] |
| Number of Awakenings | Diminished | Diminished | Both drugs were found to reduce the number of periods of wakefulness.[1] |
| Ease of Getting Back to Sleep | Easier | Easier | Both drugs made it easier for patients to return to sleep after waking.[1] |
Table 2: Pharmacokinetic and Side Effect Profile
| Parameter | This compound | Nitrazepam | Notes |
| Half-life | 6 to 12 hours (Short-acting) | 24 to 40 hours (Long-acting) | The shorter half-life of this compound is associated with a lower incidence of hangover effects. |
| Hangover Effects | Minimal to none reported | Higher potential for next-day sedation | Subjective evaluations showed that hangover was not a feature of this compound, with no significant impact on morning alertness.[1] |
| Side Effects | Generally well-tolerated | Well-tolerated | No statistically significant difference in the frequency or incidence of side-effects was found between the two treatments in comparative studies.[1] |
Experimental Protocols
The clinical trials comparing this compound and Nitrazepam have predominantly followed a double-blind, placebo-controlled design. Below is a generalized experimental protocol representative of these studies.
Representative Experimental Protocol: Double-Blind, Placebo-Controlled Trial
-
Participant Selection:
-
Inclusion criteria: Patients diagnosed with insomnia.
-
Exclusion criteria: Concurrent use of other hypnotic medications, significant psychiatric or medical conditions that could interfere with sleep.
-
-
Study Design:
-
A multicenter, parallel-group, or crossover design.
-
Initial single-blind placebo phase (e.g., 2 nights) to establish baseline sleep patterns.
-
Double-blind treatment phase (e.g., 7 consecutive nights) where patients are randomly assigned to receive this compound (1.0 mg), Nitrazepam (5.0 mg), or a placebo.
-
-
Data Collection:
-
Subjective Measures: Patients complete sleep questionnaires and visual analogue scales (VAS) each morning to rate:
-
Ease of getting to sleep
-
Quality of sleep
-
Depth of sleep
-
Number of awakenings
-
Alertness and coordination the following morning
-
-
Objective Measures (if included): Polysomnography (PSG) to measure:
-
Sleep latency (time to fall asleep)
-
Total sleep time
-
Sleep efficiency (percentage of time in bed spent asleep)
-
Sleep architecture (duration of different sleep stages)
-
-
-
Statistical Analysis:
-
Appropriate statistical tests (e.g., ANOVA, t-tests) are used to compare the outcomes between the treatment groups.
-
A p-value of <0.05 is typically considered statistically significant.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action at the GABA-A Receptor
This compound and Nitrazepam, like other benzodiazepines, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel in the central nervous system. Their binding to a specific site on the receptor allosterically increases the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability, which manifests as sedation and sleep induction.
References
A Comparative Pharmacokinetic Analysis of Loprazolam and Temazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two commonly prescribed benzodiazepine hypnotics: Loprazolam and Temazepam. The information presented is collated from various scientific studies and is intended to support research and drug development efforts.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound and Temazepam based on data from human studies. It is important to note that these values are derived from separate studies, which may have employed different methodologies and patient populations.
| Pharmacokinetic Parameter | This compound | Temazepam |
| Time to Peak (Tmax) | ~1.6 - 2.7 hours[1] | ~1.2 - 1.6 hours |
| Peak Plasma Conc. (Cmax) | ~10 ng/mL (after 2 mg dose)[2] | ~666 - 982 ng/mL (after 30 mg dose) |
| Elimination Half-life (t½) | 6 - 12 hours | 5 - 15 hours |
| Volume of Distribution (Vd) | 0.5 - 3 L/kg[3] | 1.3 - 1.5 L/kg |
| Plasma Protein Binding | ~80%[3] | ~96% |
| Metabolism | Hepatic. Approximately 50% is metabolized to an active metabolite (piperazine N-oxide), with the remainder excreted unchanged. | Hepatic. Primarily by conjugation to inactive glucuronide metabolites.[4][5] |
| Primary Route of Excretion | Renal | Renal |
| Active Metabolites | Yes (piperazine N-oxide) | No[5] |
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies employing the following methodologies:
Quantification of this compound in Plasma: A common method for determining this compound concentrations in plasma involves a combination of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In one such study, blood samples were collected from healthy volunteers at various time points following oral administration of this compound.[2] Plasma was separated, and the drug was extracted and quantified using a validated HPLC-GC method.[1] Another highly sensitive method used is a radioreceptor assay.[2]
Quantification of Temazepam in Plasma: Temazepam plasma concentrations have been determined using various analytical techniques. One study involving healthy volunteers who received a single oral dose of Temazepam utilized spectrophotometry for quantification.[6] Blood samples were collected at predetermined intervals, and the plasma was analyzed to measure Temazepam levels.
A clinical trial comparing the hypnotic activity of this compound and Temazepam involved a single-blind, randomized, parallel-group multicentre study design.[7] Patients with disturbed sleep patterns were recruited and, after a baseline period on a placebo, were administered either 1 mg of this compound or 20 mg of Temazepam for five consecutive nights.[7]
Pharmacokinetic Pathways and Experimental Workflow
The following diagrams illustrate the comparative pharmacokinetic pathways of this compound and Temazepam and a generalized experimental workflow for their pharmacokinetic analysis.
Caption: Comparative Pharmacokinetic Pathways of this compound and Temazepam.
Caption: Generalized Experimental Workflow for Pharmacokinetic Studies.
References
- 1. Pharmacokinetics of this compound and its principal metabolite in young subjects and elderly hospital patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single and repeated dose kinetics of the hypnotic agent this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of the newer benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of temazepam compared with other benzodiazepine hypnotics--some clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of temazepam after day-time and night-time oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the hypnotic activity of this compound, temazepam and placebo in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of Loprazolam's Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anticonvulsant properties of Loprazolam. While this compound is recognized as a benzodiazepine with expected anticonvulsant effects, publicly available quantitative data from standardized in vivo seizure models are limited. Therefore, this guide outlines the established mechanisms and experimental protocols used to characterize such properties, drawing comparisons with well-documented benzodiazepines like Diazepam and the non-benzodiazepine anticonvulsant, Phenytoin.
Mechanism of Action: The GABAergic Pathway
This compound, as a benzodiazepine, is understood to exert its anticonvulsant effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2][3] This action is characterized by an allosteric binding to the GABA-A receptor, which enhances the effect of GABA.[1][2][3] This potentiation leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[1][2][3] This inhibitory effect is the foundation of the anticonvulsant, anxiolytic, sedative, and muscle relaxant properties of benzodiazepines.[1]
The following diagram illustrates the signaling pathway through which benzodiazepines like this compound are presumed to act.
References
- 1. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behavioral characterization of pentylenetetrazol-induced seizures in the marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazol-induced seizure-like behavior and neural hyperactivity in the medicinal leech - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Loprazolam and Flurazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of two commonly prescribed benzodiazepine hypnotics, Loprazolam and Flurazepam. The information is compiled from a review of available clinical trial data, prescribing information, and pharmacological studies to assist researchers and drug development professionals in understanding the nuanced differences between these two agents.
Executive Summary
This compound, an intermediate-acting benzodiazepine, and Flurazepam, a long-acting benzodiazepine, are both effective in the management of insomnia. However, their distinct pharmacokinetic profiles contribute to differences in their side effect profiles, particularly concerning residual daytime effects and the potential for accumulation. While direct, head-to-head clinical trials with comprehensive, quantitative side effect data are limited in the public domain, this guide synthesizes the available evidence to provide a comparative overview.
Comparative Side Effect Profile
| Side Effect Category | This compound | Flurazepam | Commentary |
| Central Nervous System | Drowsiness, dizziness, headache, ataxia (particularly in the elderly), confusion, amnesia, paradoxical reactions (e.g., aggression)[1] | Drowsiness, dizziness, light-headedness, staggering, ataxia (particularly in elderly or debilitated persons), confusion, lethargy, disorientation[2][3] | Flurazepam, with its long-acting active metabolites, has a higher propensity for causing next-day drowsiness and hangover effects compared to the intermediate-acting this compound.[4][5] One study noted that a 2.0 mg dose of this compound resulted in more side effects and morning hangover compared to 15 mg of flurazepam.[4] |
| Gastrointestinal | Nausea, gastrointestinal disturbances[1] | Heartburn, upset stomach, nausea, vomiting, diarrhea, constipation[2] | Gastrointestinal side effects are reported for both drugs, with Flurazepam having a broader range of reported symptoms in the available literature. |
| Dependence and Withdrawal | Risk of tolerance, dependence, and withdrawal symptoms (e.g., rebound insomnia, anxiety) with long-term use.[1] | Risk of tolerance, dependence, and withdrawal symptoms. Due to its long half-life, withdrawal symptoms may be delayed. | Both are benzodiazepines and carry a risk of dependence and withdrawal, necessitating short-term use.[1] |
| Other | Changes in salivation, visual disturbances, tremor, dysarthria[1] | Blurred vision, chest pains, body and joint pains, genitourinary complaints[2] | A wide range of other side effects have been reported for both drugs, though their incidence is generally low. |
Note: This table is a summary based on available literature and prescribing information. The absence of a side effect in this table does not definitively mean it has not been reported.
Experimental Protocols
Detailed experimental protocols for direct comparative studies of this compound and Flurazepam are not extensively available in the public domain. However, a general methodology for clinical trials assessing the side effects of hypnotic drugs can be outlined based on common practices in the field.
A Generic Protocol for a Comparative Clinical Trial of Hypnotic Drugs:
-
Study Design: A randomized, double-blind, parallel-group or crossover study is typically employed. A crossover design, where each patient receives both treatments at different times, can be particularly effective in comparing the side effect profiles in the same individual, though careful consideration of washout periods is necessary.
-
Participant Selection: Participants would be adults with a diagnosis of insomnia, meeting specific inclusion and exclusion criteria (e.g., age range, severity of insomnia, absence of other medical or psychiatric conditions that could confound the results).
-
Intervention: Participants would be randomly assigned to receive either this compound (e.g., 1 mg) or Flurazepam (e.g., 15 mg or 30 mg) nightly for a predetermined period (e.g., 7-14 days). A placebo control group is often included.
-
Data Collection for Side Effects:
-
Spontaneous Reporting: Participants are instructed to report any adverse events they experience throughout the trial.
-
Standardized Questionnaires: A structured side effect checklist is administered at regular intervals (e.g., daily or at each study visit) to systematically query for common and expected adverse effects.
-
Clinician Assessment: Investigators conduct clinical assessments to observe and record any objective signs of side effects.
-
Psychomotor and Cognitive Testing: Objective tests (e.g., Digit Symbol Substitution Test, Critical Flicker Fusion test) can be used to measure residual sedative and cognitive effects the morning after drug administration.
-
-
Data Analysis: The incidence, severity, and duration of each reported side effect are compared between the treatment groups using appropriate statistical methods (e.g., chi-square test, Fisher's exact test).
Mechanism of Action and Signaling Pathway
Both this compound and Flurazepam are benzodiazepines that exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Caption: Benzodiazepine action on the GABA-A receptor.
This diagram illustrates that both this compound and Flurazepam bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, producing an inhibitory effect that leads to sedation and hypnosis.
Experimental Workflow for Side Effect Assessment
The following diagram outlines a typical workflow for assessing the side effect profile of hypnotic drugs in a clinical trial setting.
References
- 1. Comparative effectiveness of interventions to facilitate deprescription of benzodiazepines and other sedative hypnotics: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Comparative hypnotic activity of single doses of this compound, flurazepam, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (HR158) and flurazepam with ethanol compared on tests of psychomotor ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Loprazolam
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of loprazolam, a Schedule IV controlled substance, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to stringent disposal protocols is essential to mitigate the risks of diversion, environmental contamination, and harm to human health. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound in a research environment, aligning with regulations set forth by the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Quantitative Data on Pharmaceutical Waste Generation
The EPA categorizes generators of hazardous waste based on the quantity of waste produced per calendar month. This classification determines the specific regulatory requirements for each facility. It is crucial for research laboratories to accurately determine their generator status to ensure compliance.
| Hazardous Waste Generator Category | Non-Acute Hazardous Waste Generation Rate (per month) | Acute Hazardous Waste Generation Rate (per month) |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1 kg (2.2 lbs) |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | ≤ 1 kg (2.2 lbs) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | > 1 kg (2.2 lbs) |
Experimental Protocol: Disposal of this compound
This protocol outlines the procedural steps for the compliant disposal of this compound. These steps are designed to be implemented by authorized laboratory personnel.
Objective: To ensure the safe, secure, and environmentally sound disposal of unwanted, expired, or contaminated this compound.
Materials:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Controlled substance disposal logbook
-
Inert, undesirable substance (e.g., cat litter, used coffee grounds) for on-site neutralization if permissible by institutional policy and local regulations.
Procedure:
-
Segregation and Inventory: 1.1. Isolate all this compound designated for disposal from active stock. This includes expired materials, unused formulations, and contaminated research samples. 1.2. Conduct a thorough inventory of the this compound to be disposed of, documenting the name, concentration, quantity, and date of segregation in the controlled substance disposal logbook.
-
Contact Environmental Health and Safety (EHS): 2.1. Notify your institution's EHS department of the intent to dispose of a Schedule IV controlled substance.[1] 2.2. EHS will provide guidance on the specific disposal pathway, which may include direct pickup, provision of appropriate disposal containers, or instructions for preparing the waste for a licensed hazardous waste contractor or a DEA-registered reverse distributor.[2][3]
-
Packaging and Labeling: 3.1. Place the this compound waste into the designated hazardous waste container provided or approved by EHS. 3.2. Securely label the container with the words "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and the EPA.[4] 3.3. Ensure the container remains closed except when adding waste.
-
Storage Pending Disposal: 4.1. Store the sealed and labeled waste container in a secure, designated hazardous waste accumulation area within the laboratory. 4.2. This area must be access-controlled and separate from general laboratory traffic to prevent diversion.
-
Arranging for Final Disposal: 5.1. The primary and recommended method for the final disposal of controlled substances is through a DEA-registered reverse distributor or a licensed hazardous waste incinerator.[2][3] Your EHS department will typically coordinate this. 5.2. Under no circumstances should this compound be flushed down the drain or disposed of in regular trash unless explicitly rendered non-retrievable and permitted by institutional and local regulations. The EPA has prohibited the sewering of hazardous waste pharmaceuticals.[5]
-
Documentation and Record Keeping: 6.1. Complete all required disposal forms, including DEA Form 41 ("Registrants Inventory of Drugs Surrendered"), if applicable, as directed by your EHS department. 6.2. Retain all records of this compound disposal for a minimum of two years, or as required by institutional and state regulations.[2] These records should document the chain of custody from the laboratory to the final disposal facility.
Alternative On-Site Neutralization (If Permitted)
For trace amounts or when directed by EHS, on-site chemical degradation may be an option. The following is an example of an advanced oxidation process that has been shown to be effective for benzodiazepine degradation in a controlled setting. This should only be performed by trained personnel in a designated and properly equipped area.
Experimental Protocol: UV/H₂O₂ Treatment for Benzodiazepine Degradation
Objective: To degrade the chemical structure of benzodiazepines in an aqueous solution.
Materials:
-
Benzodiazepine solution
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7.0)
-
UV photoreactor
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare a solution of the benzodiazepine in the phosphate buffer.
-
Add a specific concentration of H₂O₂ to the solution (e.g., 100 µM).[6]
-
Place the solution in the UV photoreactor and irradiate with UV light for a set duration (e.g., 20 minutes).[6]
-
Monitor the degradation of the benzodiazepine using a suitable analytical method such as HPLC to confirm destruction.[6]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a research environment.
Caption: this compound Disposal Workflow for Research Laboratories.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Controlled Substance Waste [ehs.tcu.edu]
- 3. DEA Controlled Substances Disposal – Emory Research Administration News [scholarblogs.emory.edu]
- 4. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 5. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 6. benchchem.com [benchchem.com]
Personal protective equipment for handling Loprazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Loprazolam. The following procedures are based on available hazard data and general best practices for potent pharmaceutical compounds. A comprehensive Safety Data-Sheet (SDS) for this compound was not available at the time of publication; therefore, these guidelines are a synthesis of known hazards and safe handling principles for similar substances.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a benzodiazepine with known hazards. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following potential hazards:
-
Harmful if swallowed.
-
May cause drowsiness or dizziness.
-
Suspected of damaging fertility or the unborn child. [1]
-
May cause skin and eye irritation. [1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound powder or solutions.
| Operation | Minimum PPE Requirement |
| Weighing and preparing solutions (powder form) | - Double nitrile gloves- Chemical-resistant laboratory coat- ANSI-approved safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator |
| Handling of solutions | - Nitrile gloves- Chemical-resistant laboratory coat- ANSI-approved safety glasses with side shields |
| Spill cleanup | - Double nitrile gloves- Chemical-resistant laboratory coat or disposable gown- Chemical splash goggles- N95 or higher rated respirator |
Operational Plan for Handling this compound
A clear and systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key stages from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
